molecular formula C18H19Cl2NO4 B15601015 Armeniaspirol B

Armeniaspirol B

Numéro de catalogue: B15601015
Poids moléculaire: 384.2 g/mol
Clé InChI: WBYVIPGWSMCVAL-SFHVURJKSA-N
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Description

Armeniaspirol B is a member of benzofurans.
This compound has been reported in Streptomyces armeniacus with data available.
structure in first source

Propriétés

Formule moléculaire

C18H19Cl2NO4

Poids moléculaire

384.2 g/mol

Nom IUPAC

(2R)-3',4'-dichloro-6-hydroxy-1'-methyl-7-(4-methylpentyl)spiro[1-benzofuran-2,5'-pyrrole]-2',3-dione

InChI

InChI=1S/C18H19Cl2NO4/c1-9(2)5-4-6-10-12(22)8-7-11-14(10)25-18(16(11)23)15(20)13(19)17(24)21(18)3/h7-9,22H,4-6H2,1-3H3/t18-/m0/s1

Clé InChI

WBYVIPGWSMCVAL-SFHVURJKSA-N

Origine du produit

United States

Foundational & Exploratory

The Armeniaspirol B Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Genetic and Enzymatic Machinery Behind a Novel Antibiotic

This technical guide provides a comprehensive overview of the biosynthetic pathway of Armeniaspirol B, a potent antibiotic natural product. The document is intended for researchers, scientists, and drug development professionals interested in the discovery, biosynthesis, and potential derivatization of this unique spiro[4.4]non-8-ene scaffold. We will delve into the core genetic architecture, the enzymatic cascade responsible for its assembly, and the experimental methodologies used to elucidate this fascinating pathway.

Core Biosynthetic Pathway of Armeniaspirols

The biosynthesis of Armeniaspirols, including this compound, originates from the "arm" (or "ams") biosynthetic gene cluster (BGC) in Streptomyces armeniacus. The pathway is initiated with the formation of a dichloropyrrolyl-S-PCP starter unit, followed by a series of modifications catalyzed by a suite of dedicated enzymes. Key enzymatic steps include polyketide synthesis, chlorination, cyclization, and methylation.

The proposed biosynthetic pathway, based on gene deletion studies and the accumulation of intermediates, is depicted below. Gene knockout experiments have been instrumental in assigning functions to the enzymes in the cluster. For instance, deletion of the methyltransferase gene, arm16 (or ams16), leads to the accumulation of N-desmethyl-armeniaspirols, confirming its role in the final methylation step. Similarly, deletion of arm15 (or ams15), which encodes a FAD-dependent monooxygenase, results in the accumulation of non-spiro intermediates, indicating its crucial role in the characteristic spirocyclization.

Armeniaspirol_B_Biosynthesis cluster_enzymes Proline L-Proline Arm3_4_20_21 Arm3, Arm4, Arm20, Arm21 Dichloropyrrolyl_PCP Dichloropyrrolyl-S-PCP PKS_enzymes PKS enzymes (Arm6, Arm7, Arm18) Non_spiro_intermediate Non-spiro intermediate Arm15 Arm15 (FAD-dependent monooxygenase) N_desmethyl_Armeniaspirol_B N-desmethyl-Armeniaspirol B Arm16 Arm16 (Methyltransferase) Armeniaspirol_B This compound Arm3_4_20_21->Dichloropyrrolyl_PCP Dichloropyrrolyl moiety formation PKS_enzymes->Non_spiro_intermediate Polyketide chain assembly Arm15->N_desmethyl_Armeniaspirol_B Spirocyclization Arm16->Armeniaspirol_B N-methylation

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on Armeniaspirol Production

Genetic engineering of the armeniaspirol biosynthetic gene cluster has been shown to significantly impact the production yields of armeniaspirols. The following table summarizes the quantitative data from studies on the wild-type and engineered strains of S. armeniacus.

Strain/ConditionModificationArmeniaspirol Titer (mg/L)Fold IncreaseReference
S. armeniacus DSM 43125 (Wild-Type)-0.95-[1]
S. armeniacus with arm6 overexpressionOverexpression of a Polyketide Synthase gene2.032.14[1]
S. armeniacus with arm24 overexpressionOverexpression of a regulatory gene1.691.78[1]
Streptomyces sp. A793 (Wild-Type)---[2][3]
Streptomyces sp. A793 Δnbc20,21Deletion of a competing polyketide synthase-7[2][3]
Streptomyces sp. A793 with ArmJKLN overexpressionOverexpression of extender unit pathway-49[3]
Streptomyces sp. A793 with ArmO (N-methyltransferase) overexpressionOverexpression of the final tailoring enzyme-12[3]
Streptomyces sp. A793 with heterologous fatty acyl-CoA synthaseExpression of a heterologous fatty acyl-CoA synthase-97[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of the this compound biosynthesis pathway.

General Bacterial Strains, Plasmids, and Culture Conditions
  • Bacterial Strains and Plasmids : Streptomyces armeniacus DSM 43125 is the wild-type producer of armeniaspirols. Escherichia coli strains like ET12567/pUZ8002 are commonly used for intergeneric conjugation with Streptomyces. Plasmids such as pSET152 and its derivatives are often used for gene overexpression in Streptomyces.

  • Culture Conditions for Armeniaspirol Production : For armeniaspirol production, S. armeniacus strains are typically cultured in a suitable liquid medium, such as ISP-2 (0.4% yeast extract, 1% malt (B15192052) extract, 0.4% glucose, pH 7.0) supplemented with 2 g/L CaCO₃. The cultures are incubated at 30°C with shaking at 200 rpm. A two-stage fermentation process is common, where a seed culture is grown for 3 days and then used to inoculate a larger production culture, which is fermented for 6 days[4].

Gene Knockout and Complementation in Streptomyces armeniacus

The generation of gene deletion mutants in S. armeniacus is a key technique to elucidate gene function. While specific, detailed protocols for the arm gene cluster are often summarized in publications, the general workflow follows established methods for Streptomyces genetics.

Gene_Knockout_Workflow Construct_KO_plasmid Construct Gene Knockout Plasmid (with flanking homologous regions and a resistance marker) Conjugation Intergeneric Conjugation (E. coli to S. armeniacus) Construct_KO_plasmid->Conjugation Selection1 Selection for Single Crossover (e.g., antibiotic resistance) Conjugation->Selection1 Selection2 Screening for Double Crossover (loss of vector backbone) Selection1->Selection2 PCR_verification PCR Verification of Gene Deletion Selection2->PCR_verification Complementation Complementation (re-introduction of the gene on a plasmid) PCR_verification->Complementation Functional confirmation

Caption: General workflow for gene knockout in Streptomyces.

In Vitro Enzyme Assays

In vitro assays are crucial for confirming the function of individual enzymes in the biosynthetic pathway. A notable example is the characterization of Arm15 (Ams15).

Protocol for In Vitro Conversion of Non-spiro Intermediates by Ams15:

  • Heterologous Expression : The ams15 gene is cloned into an expression vector and introduced into a suitable host, such as Streptomyces albus.

  • Cell Lysate Preparation : The recombinant S. albus strain expressing Ams15 is cultured, and the cells are harvested. A cell-free lysate is prepared by methods such as sonication or French press, followed by centrifugation to remove cell debris.

  • In Vitro Reaction : The non-spiro intermediates (di- and trichloropyrrole species), which accumulate in the Δams15 mutant of S. armeniacus, are isolated and purified. These substrates are then incubated with the cell lysate containing the Ams15 enzyme.

  • Product Analysis : The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate), and the products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the corresponding spiro-derivatives[5].

Analysis of Armeniaspirols and Intermediates

HPLC and LC-MS Analysis:

  • Extraction : Fermentation broths are typically extracted with an equal volume of ethyl acetate. The organic layer is collected and evaporated to dryness. The residue is redissolved in a suitable solvent like methanol (B129727) for analysis.

  • HPLC Conditions : A common method for analyzing armeniaspirols involves reverse-phase HPLC. For example, a C18 column can be used with a gradient elution of water (A) and methanol (B). A typical gradient might be: 10-90% B over 35 minutes, hold at 90% B for 15 minutes, then return to 10% B. Detection is often performed at 300 nm[6].

  • LC-MS : For structural confirmation and identification of new intermediates, the HPLC system is coupled to a mass spectrometer. This allows for the determination of the molecular weights of the compounds eluting from the column.

References

Armeniaspirol B: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Armeniaspirol B, a member of the unique spirocyclic pyrrole-containing natural products, has emerged as a potent antibiotic with a novel mechanism of action against Gram-positive bacteria. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the antibacterial activity of this compound. The primary mode of action involves the targeted inhibition of the essential bacterial AAA+ (ATPases Associated with diverse cellular Activities) proteases, ClpXP and ClpYQ. This inhibition disrupts cellular proteostasis, leading to the dysregulation of key proteins involved in cell division, ultimately causing cell cycle arrest and bacterial death. Furthermore, related compounds in the Armeniaspirol class have been shown to exhibit secondary mechanisms, including the disruption of bacterial membrane potential through protonophore activity. This document consolidates the current understanding of this compound's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to facilitate further research and drug development efforts.

Core Mechanism of Action: Inhibition of ClpXP and ClpYQ Proteases

This compound exerts its primary antibacterial effect by directly inhibiting the ATP-dependent proteases ClpXP and ClpYQ in Gram-positive bacteria.[1][2][3] These proteases are crucial for maintaining cellular protein quality control and regulating the levels of various key proteins, including those essential for cell division.[2][3] By inhibiting both ClpXP and ClpYQ, this compound effectively disrupts two redundant and vital proteolytic pathways, a dual-targeting action that is thought to be critical for its potent antibiotic activity.[4]

Disruption of Cell Division

The inhibition of ClpXP and ClpYQ by this compound leads to a cascade of events that culminate in the arrest of bacterial cell division.[1][2][5] This is primarily achieved through the dysregulation of the divisome and elongasome protein complexes.[2][3] Specifically, the inhibition of these proteases results in the upregulation of key cell division proteins such as FtsZ, DivIVA, and MreB.[1][2][3] The abnormal accumulation of these proteins disrupts the precise spatial and temporal regulation required for proper septum formation and cell elongation, ultimately leading to a halt in the cell division process.[2][3]

Signaling_Pathway cluster_armeniaspirol This compound cluster_cellular_process Cellular Process Armeniaspirol_B This compound ClpXP ClpXP Armeniaspirol_B->ClpXP Inhibition ClpYQ ClpYQ Armeniaspirol_B->ClpYQ Inhibition FtsZ FtsZ ClpXP->FtsZ Degradation DivIVA DivIVA ClpYQ->DivIVA Degradation MreB MreB ClpYQ->MreB Degradation Cell_Division Cell Division FtsZ->Cell_Division Promotion DivIVA->Cell_Division Promotion MreB->Cell_Division Promotion

References

The Dual Inhibitory Mechanism of Armeniaspirol B: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Executive Summary

Armeniaspirols, a novel class of natural product antibiotics, exhibit a unique dual mechanism of action, positioning them as promising candidates in the fight against antimicrobial resistance. This technical guide provides an in-depth analysis of the core inhibitory mechanisms of Armeniaspirol B and its analogues. These compounds simultaneously target bacterial ATP-dependent proteases and disrupt the cell membrane's proton motive force. This dual-pronged attack leads to potent antimicrobial activity, particularly against Gram-positive pathogens. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visual representations of the key pathways and workflows.

Introduction

The rise of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of antibiotics with novel mechanisms of action. The armeniaspirol family of natural products, originally isolated from Streptomyces armeniacus, has emerged as a promising class of bacteriostatic agents.[1] Armeniaspirols are active against clinically relevant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2][3] Their unique pharmacology stems from a dual inhibitory mechanism: the inhibition of the essential ATP-dependent proteases ClpXP and ClpYQ, and the disruption of the bacterial cell membrane potential.[2][3][4] This guide focuses on the technical details of this dual action, providing the foundational knowledge necessary for the further development of the armeniaspirol scaffold as a next-generation antibiotic.

The Dual Inhibitory Mechanism of this compound

This compound and its analogues exert their antibiotic effect through two distinct, yet synergistic, mechanisms:

2.1. Inhibition of ATP-Dependent Proteases ClpXP and ClpYQ

Armeniaspirols are direct inhibitors of the AAA+ (ATPases Associated with diverse cellular Activities) proteases, specifically ClpXP and ClpYQ.[1][3][5] In many Gram-positive bacteria, the coordinated function of these proteases is essential for cell viability, playing a crucial role in protein quality control and the regulation of cell division.[3]

The inhibition of both ClpXP and ClpYQ is critical for the antibiotic activity of armeniaspirols. Single-target inhibition of ClpXP alone is often not sufficient to produce a potent antibiotic effect due to the redundant functions of these proteolytic pathways.[2] By inhibiting both, armeniaspirols effectively shut down this critical cellular process. This leads to the dysregulation of the divisome and elongasome, primarily through the accumulation of key regulatory proteins such as FtsZ, DivIVA, and MreB.[3][5] The upregulation of these proteins ultimately leads to an arrest of cell division.[3][5]

2.2. Disruption of Bacterial Membrane Potential

In addition to their effects on intracellular proteases, armeniaspirols act as protonophores, disrupting the proton motive force (PMF) across the bacterial cell membrane.[4] Specifically, they disrupt the electrical potential (ΔΨ) component of the PMF without affecting the transmembrane proton gradient (ΔpH).[4] This disruption of the membrane potential is a necessary, though not solely sufficient, component of their antibiotic activity.[4] This protonophore activity is attributed to the 4-acylphenol moiety coupled to a chloropyrrole, a common feature in this class of natural products.[5]

The following diagram illustrates the dual inhibitory mechanism of this compound and its downstream consequences.

cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Armeniaspirol_B_mem This compound Proton_Motive_Force Proton Motive Force (ΔΨ) Armeniaspirol_B_mem->Proton_Motive_Force Disrupts Cell_Division_Arrest Cell Division Arrest Proton_Motive_Force->Cell_Division_Arrest Contributes to Armeniaspirol_B_cyto This compound ClpXP ClpXP Protease Armeniaspirol_B_cyto->ClpXP Inhibits ClpYQ ClpYQ Protease Armeniaspirol_B_cyto->ClpYQ Inhibits Divisome_Proteins Divisome/Elongasome Proteins (FtsZ, DivIVA, MreB) ClpXP->Divisome_Proteins Degrades ClpYQ->Divisome_Proteins Degrades Cell_Division Cell Division Divisome_Proteins->Cell_Division Regulates Divisome_Proteins->Cell_Division_Arrest Upregulation leads to Start Synthesis of Armeniaspirol Analogues MIC_Assay Primary Screen: Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria Start->MIC_Assay Active_Analogues Active Analogues Identified MIC_Assay->Active_Analogues ClpXP_Assay Secondary Screen 1: Cell-based ClpXP Inhibition Assay (Urease Activation) Active_Analogues->ClpXP_Assay Evaluate Target Engagement ClpYQ_Assay Secondary Screen 2: In vitro ClpYQ Protease Inhibition Assay Active_Analogues->ClpYQ_Assay Membrane_Assay Secondary Screen 3: Membrane Potential Disruption Assay Active_Analogues->Membrane_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis ClpXP_Assay->SAR_Analysis ClpYQ_Assay->SAR_Analysis Membrane_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Armeniaspirol B as a Protonophore and Membrane Depolarizing Agent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with unconventional mechanisms of action. The armeniaspirols, a class of natural products isolated from Streptomyces armeniacus, represent a promising family of antibiotics with a unique chlorinated spiro[4.4]non-8-ene scaffold.[1] Armeniaspirols A, B, and C have demonstrated potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[1]

This technical guide focuses on the primary mechanism of action of armeniaspirols, particularly Armeniaspirol B, which involves functioning as a protonophore to induce membrane depolarization. This guide will also touch upon a secondary, synergistic mechanism involving the inhibition of key cellular proteases.

Chemical Structures of Armeniaspirols A, B, and C:

The armeniaspirols share a common structural framework, with minor variations in their substituent groups.[2]

  • Armeniaspirol A: R1 = H, R2 = methyl

  • This compound: R1 = methyl, R2 = H

  • Armeniaspirol C: R1 = R2 = methyl

Core Mechanism: Protonophore Activity and Membrane Depolarization

The primary antimicrobial activity of armeniaspirols stems from their ability to disrupt the bacterial cell membrane's electrochemical potential.[3][4] This is achieved through a process known as protonophoric activity, where the molecule acts as a shuttle to transport protons across the lipid bilayer.

The proposed mechanism involves the phenolic group of the armeniaspirol molecule. This group can be protonated and deprotonated, allowing the molecule to pick up a proton from the more acidic exterior of the bacterial cell, diffuse across the membrane, and release the proton into the more alkaline cytoplasm. This action effectively dissipates the proton motive force (PMF), which is the electrochemical gradient of protons across the membrane. The PMF is essential for vital cellular processes, including ATP synthesis, nutrient transport, and flagellar motion. By collapsing the PMF, armeniaspirols disrupt these processes, leading to bacterial cell death.[5]

Studies on the closely related Armeniaspirol A have demonstrated its ability to transport protons across membranes in a protein-independent manner, confirming its role as a protonophore.[4][6] Given the structural similarity, it is highly probable that this compound functions through the same mechanism.

Dual Mechanism of Action

In addition to their protonophoric activity, armeniaspirols have been shown to possess a dual mechanism of action by inhibiting the ATP-dependent proteases ClpXP and ClpYQ.[7][8][9][10] These proteases are crucial for protein quality control and the regulation of cell division in bacteria.[7] The inhibition of ClpXP and ClpYQ leads to a dysregulation of the divisome, resulting in cell division arrest.[9][10] This dual-target approach is a significant advantage, as it may reduce the likelihood of bacteria developing resistance.

Quantitative Data

The following tables summarize the available quantitative data for armeniaspirols. Much of the detailed mechanistic work has been performed on Armeniaspirol A, which serves as a strong proxy for the activity of this compound due to their structural homology.

Table 1: Minimum Inhibitory Concentrations (MICs) of Armeniaspirols against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)
Armeniaspirol AStaphylococcus aureus NCTC 8325-4 (MSSA)0.5
Armeniaspirol AMicrococcus luteus DSM-17901.3
Armeniaspirol AHelicobacter pylori (various strains)4-16[11]
This compoundActive against MRSA and VREModerate to high activity[1]
Armeniaspirol AnaloguesGram-positive pathogens (MRSA, VRE, etc.)Varied, with some analogues showing enhanced potency[7][12]

Note: Specific MIC values for this compound are not consistently reported in the literature, but it is described as having potent activity against Gram-positive pathogens.[1]

Table 2: EC50 Values for Membrane Depolarization by Armeniaspirol A.

CompoundBacterial StrainEC50 (ng/mL)
Armeniaspirol AStaphylococcus aureus NCTC 8325-4 (MSSA)5[4]
Armeniaspirol AMicrococcus luteus DSM-179010[4]
Armeniaspirol AEscherichia coli JW5503 ΔtolC1000[6]

Note: The significantly higher EC50 value in the Gram-negative E. coli strain suggests that the outer membrane may limit the access of armeniaspirols to the cytoplasmic membrane.[6]

Experimental Protocols

Membrane Depolarization Assay (BacLight™ Bacterial Membrane Potential Kit)

This assay is commonly used to measure changes in bacterial membrane potential.[13]

Principle: The BacLight™ kit utilizes the fluorescent dye DiOC2(3) (3,3'-diethyloxacarbocyanine iodide).[14][15] This dye exhibits green fluorescence in all bacterial cells. In cells with a high membrane potential, the dye accumulates and self-associates, causing the fluorescence to shift to red.[14][15] The ratio of red to green fluorescence provides a measure of the membrane potential. A decrease in this ratio indicates membrane depolarization. The proton ionophore CCCP (carbonyl cyanide 3-chlorophenylhydrazone) is typically used as a positive control for depolarization.[14][15]

Methodology:

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase in an appropriate medium.

  • Cell Suspension: Harvest and resuspend the bacteria in a suitable buffer (e.g., PBS) to a standardized cell density (e.g., 10^5–10^7 organisms/mL).[14]

  • Treatment: Aliquot the bacterial suspension into tubes or a microplate. Add varying concentrations of this compound. Include a negative control (vehicle, e.g., DMSO) and a positive control (CCCP).

  • Staining: Add DiOC2(3) to each sample and incubate in the dark for a specified period (e.g., 15-30 minutes).

  • Analysis: Measure the green and red fluorescence using a flow cytometer or a fluorescence plate reader.

  • Data Interpretation: Calculate the red/green fluorescence ratio for each sample. A dose-dependent decrease in this ratio indicates membrane depolarization. The EC50 value is determined by plotting the ratio against the compound concentration.

Proton Transport Assay in Unilamellar Vesicles

This assay directly measures the ability of a compound to transport protons across a lipid bilayer.

Principle: Large unilamellar vesicles (LUVs) are prepared with a pH-sensitive fluorescent dye, such as pyranine (B1669890) or carboxyfluorescein, encapsulated within them.[16][17] The fluorescence of this dye is dependent on the internal pH of the vesicle. A protonophore, when added to the vesicle suspension, will transport protons into the vesicles, causing a change in the internal pH and a corresponding change in the fluorescence of the encapsulated dye.

Methodology:

  • Vesicle Preparation: Prepare LUVs from a defined lipid composition (e.g., phosphatidylcholine) in a buffer containing a pH-sensitive dye.[18]

  • Purification: Remove the non-encapsulated dye by size-exclusion chromatography.

  • Assay Setup: Place the vesicle suspension in a fluorometer cuvette.

  • Initiation of Proton Gradient: Establish a pH gradient across the vesicle membrane (e.g., by adding a small amount of acid or base to the external buffer).

  • Compound Addition: Add this compound to the cuvette.

  • Fluorescence Monitoring: Record the change in fluorescence of the encapsulated dye over time.

  • Data Analysis: The rate of fluorescence change is proportional to the rate of proton transport mediated by the compound.

Visualizations

Armeniaspirol_Protonophore_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane Membrane Lipid Bilayer ArmB This compound Membrane->ArmB Deprotonation Exterior Exterior (Acidic) H_ext H+ Cytoplasm Cytoplasm (Alkaline) ArmB_H This compound-H+ H_ext->ArmB_H Protonation ArmB_H->Membrane Diffusion ArmB->Membrane Diffusion H_int H+

Caption: Mechanism of this compound as a protonophore.

Membrane_Depolarization_Assay_Workflow start Start: Bacterial Culture (Log Phase) prep Prepare Cell Suspension (Standardized Density) start->prep treat Treat with this compound (Dose-Response) prep->treat controls Include Controls (Vehicle, CCCP) treat->controls stain Add DiOC2(3) Fluorescent Dye treat->stain incubate Incubate in Dark stain->incubate measure Measure Red & Green Fluorescence (Flow Cytometer / Plate Reader) incubate->measure analyze Calculate Red/Green Ratio Determine EC50 measure->analyze end End: Depolarization Quantified analyze->end

Caption: Workflow for a membrane depolarization assay.

Dual_Mechanism_of_Action cluster_membrane Membrane-Targeted Action cluster_cytoplasm Intracellular Action ArmB This compound Protonophore Protonophore Activity ArmB->Protonophore Clp_Inhibition Inhibition of ClpXP & ClpYQ Proteases ArmB->Clp_Inhibition Depolarization Membrane Depolarization Protonophore->Depolarization PMF Dissipation of Proton Motive Force Depolarization->PMF ATP_depletion ATP Synthesis Inhibition PMF->ATP_depletion Bacterial_Cell_Death Bacterial Cell Death ATP_depletion->Bacterial_Cell_Death Divisome Dysregulation of Divisome Clp_Inhibition->Divisome Cell_Division_Arrest Cell Division Arrest Divisome->Cell_Division_Arrest Cell_Division_Arrest->Bacterial_Cell_Death

Caption: Dual mechanism of action of this compound.

Conclusion

This compound is a potent Gram-positive antibiotic that primarily acts as a protonophore, leading to the depolarization of the bacterial cytoplasmic membrane. This disruption of the proton motive force is a key factor in its antimicrobial efficacy. Furthermore, the dual-action mechanism, which also involves the inhibition of the essential ClpXP and ClpYQ proteases, makes armeniaspirols particularly compelling as lead compounds for the development of new antibiotics. The multifaceted attack on bacterial physiology may present a higher barrier to the development of resistance. Further research into the structure-activity relationships of armeniaspirol analogues could lead to the development of even more potent and broad-spectrum antimicrobial agents.

References

Armeniaspirol B: An In-depth Technical Guide to its Antibacterial Spectrum Against MRSA and VRE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial activity of Armeniaspirol B against two of the most critical multidrug-resistant pathogens: Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). This document consolidates available quantitative data, details experimental methodologies, and visualizes the proposed mechanism of action to support further research and development efforts.

Antibacterial Spectrum and Potency

Armeniaspirols, a novel class of natural products, have demonstrated significant efficacy against a range of Gram-positive bacteria.[1][2] Notably, this compound has shown potent in vitro activity against clinically relevant strains of both MRSA and VRE.[3][4]

Quantitative Data Summary

The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The available data for this compound against various MRSA and VRE strains are summarized below.

CompoundBacterial StrainOrganismMIC (µg/mL)Reference
This compoundUSA100MRSA1.0[2]
This compoundUSA300MRSA1.0[2]
This compound-VREModerate to High Activity[3][4]

Note: Specific MIC values for this compound against VRE strains were not explicitly detailed in the reviewed literature, which generally refers to "moderate to high in vitro activities."[3][4]

Mechanism of Action

This compound exerts its antibacterial effect through a dual mechanism of action, targeting essential cellular processes and compromising the integrity of the bacterial cell membrane.

Inhibition of Clp Proteases

The primary molecular targets of Armeniaspirols are the ATP-dependent caseinolytic proteases ClpXP and ClpYQ.[5] These proteases are crucial for maintaining protein homeostasis by degrading misfolded or damaged proteins.[6] In S. aureus, the ClpXP protease is also involved in regulating cell division and stress responses.[1][7] By inhibiting these essential proteases, this compound disrupts critical cellular functions, ultimately leading to bacteriostasis.[7]

Membrane Depolarization

In addition to protease inhibition, Armeniaspirols act as protonophores, transporting protons across the bacterial cell membrane.[2] This activity disrupts the proton motive force and leads to membrane depolarization, which can interfere with ATP synthesis and other essential membrane-associated processes.[2]

Experimental Protocols

The determination of the antibacterial activity of this compound has been primarily conducted using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

Broth Microdilution MIC Assay Protocol

This standardized method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Bacterial inoculum (MRSA or VRE) standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or broth)

  • Incubator

Procedure:

  • Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in MHB directly in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A suspension of the test organism (MRSA or VRE) is prepared in a sterile diluent and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours under ambient atmospheric conditions.

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Analysis start Start prep_compound Prepare Serial Dilutions of this compound in Plate start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_plate Visually Inspect for Growth incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Proposed Signaling Pathway of this compound Action

Armeniaspirol_MoA cluster_armeniaspirol cluster_targets Molecular Targets cluster_effects Downstream Effects cluster_outcome armeniaspirol This compound clpXP ClpXP Protease armeniaspirol->clpXP Inhibits clpYQ ClpYQ Protease armeniaspirol->clpYQ Inhibits membrane Bacterial Cell Membrane armeniaspirol->membrane Acts as Protonophore proteostasis Disrupted Protein Homeostasis clpXP->proteostasis cell_division Inhibited Cell Division clpXP->cell_division stress_response Impaired Stress Response clpXP->stress_response clpYQ->proteostasis depolarization Membrane Depolarization membrane->depolarization outcome Bacteriostasis proteostasis->outcome cell_division->outcome stress_response->outcome depolarization->outcome

References

Preliminary Cytotoxicity and Antibacterial Activity of Armeniaspirol B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Armeniaspirols, a class of chlorinated spiro[4.4]non-8-ene natural products isolated from Streptomyces armeniacus, have garnered significant interest for their potent antibacterial properties.[1][] This technical guide focuses on the preliminary cytotoxic and antibacterial studies of Armeniaspirol B and its analogs. While primarily investigated for its efficacy against Gram-positive bacteria, initial studies on mammalian cell lines suggest a favorable cytotoxicity profile. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action to provide a comprehensive resource for researchers in drug discovery and development.

Preliminary Cytotoxicity Studies on Mammalian Cell Lines

Initial investigations into the cytotoxic effects of Armeniaspirols on mammalian cells indicate a generally low level of toxicity, a promising characteristic for potential therapeutic agents. However, comprehensive dose-response studies for this compound across a wide range of cancer cell lines are not yet extensively available in the public domain.

Quantitative Cytotoxicity Data

The following table summarizes the available data on the cytotoxicity of Armeniaspirols against various mammalian cell lines. It is important to note that much of the specific data pertains to Armeniaspirol A, a closely related analog of this compound.

CompoundCell LineAssay TypeConcentration% Viability / IC50Reference
Armeniaspirols 1, 2 (B), 8A549 (Human lung carcinoma)Calcein-AM/Ethidium homodimer-1 stainingUp to 100 µMIndistinguishable from control[3]
Armeniaspirol AHepG2 (Human liver carcinoma)Not specifiedUp to 30 µMNo cytotoxicity observed[4]
Armeniaspirol AL929 (Mouse fibrosarcoma)Resazurin (B115843) reductionNot specifiedIC50: 6 µM[4]
Armeniaspirol AJurkat (Human T-lymphoblast)Flow cytometry (SYTO 9/ethidium propionate)Not specifiedData pending re-investigation[4]
Experimental Protocol: Mammalian Cell Viability Assay (General)

The following is a generalized protocol for assessing cell viability, based on common methodologies cited in the literature.

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50).

Materials:

  • Mammalian cell line of interest (e.g., A549, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin, or a kit for Calcein-AM/ethidium homodimer-1 staining)

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and proliferate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • For Resazurin assay: Add resazurin solution to each well and incubate for 1-4 hours. Measure the fluorescence with appropriate excitation and emission wavelengths.

    • For Calcein-AM/Ethidium homodimer-1 staining: Add the staining solution to each well and incubate for a short period. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium homodimer-1). Image the wells using a fluorescence microscope and quantify the number of live and dead cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antibacterial Activity of Armeniaspirols

Armeniaspirols have demonstrated potent antibacterial activity, particularly against Gram-positive pathogens.[3]

Quantitative Antibacterial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for Armeniaspirol A against various strains of Helicobacter pylori. This data provides a strong indication of the potential antibacterial efficacy of the Armeniaspirol class.

CompoundBacterial StrainMIC (µg/mL)Reference
Armeniaspirol AH. pylori G274-16[1]
Armeniaspirol AH. pylori Hp159 (multidrug-resistant)4-16[1]
Armeniaspirol A13 clinical isolates of H. pylori4-16[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

  • Preparation of Compound Dilutions: Prepare serial twofold dilutions of this compound in the bacterial growth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Mechanism of Action

The primary mechanism of antibacterial action for Armeniaspirols involves the inhibition of the ATP-dependent AAA+ (ATPases Associated with diverse cellular Activities) proteases, specifically ClpXP and ClpYQ.[5][6] This inhibition leads to a dysregulation of the divisome and elongasome, ultimately causing cell division arrest in Gram-positive bacteria.[5][6]

Signaling Pathway Diagram

Armeniaspirol_Mechanism cluster_armeniaspirol This compound cluster_cellular_processes Cellular Processes Armeniaspirol This compound ClpXP ClpXP Armeniaspirol->ClpXP Inhibition ClpYQ ClpYQ Armeniaspirol->ClpYQ Inhibition Divisome Divisome Regulation ClpXP->Divisome Regulates Elongasome Elongasome Regulation ClpYQ->Elongasome Regulates CellDivision Cell Division Divisome->CellDivision Controls Elongasome->CellDivision Controls

Caption: Proposed mechanism of action of this compound in bacteria.

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary evaluation of a novel compound like this compound.

Experimental_Workflow cluster_discovery Discovery & Isolation cluster_screening Initial Screening cluster_mechanistic Mechanism of Action Studies cluster_development Preclinical Development Discovery Compound Isolation (e.g., from Streptomyces armeniacus) Antibacterial Antibacterial Screening (MIC Assay) Discovery->Antibacterial Cytotoxicity Preliminary Cytotoxicity (e.g., MTT Assay on A549) Discovery->Cytotoxicity TargetID Target Identification (e.g., Protease Inhibition Assay) Antibacterial->TargetID LeadOpt Lead Optimization Cytotoxicity->LeadOpt Pathway Pathway Analysis TargetID->Pathway Pathway->LeadOpt InVivo In Vivo Efficacy & Toxicity LeadOpt->InVivo

References

Methodological & Application

Total Synthesis of Armeniaspirol B: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the total synthesis of Armeniaspirol B, a potent antibiotic with a unique spiro[4.4]non-8-ene scaffold. The synthesis is adapted from the successful total synthesis of the closely related natural product, Armeniaspirol A.[1][2][3][4][5][6] This protocol outlines the necessary modifications to the established route to selectively yield this compound, presenting detailed experimental procedures, data tables for easy comparison, and a workflow diagram for clarity.

Introduction

Armeniaspirols are a class of natural products that exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] Their novel chemical architecture and promising biological profile have made them attractive targets for total synthesis. This protocol details a synthetic route to this compound. The key strategic elements of this synthesis include a copper-catalyzed radical cross-coupling reaction to construct the characteristic spirocycle and a late-stage benzylic oxidation to install the desired ketone functionality.[1][2][3]

The structural difference between Armeniaspirol A and B lies in the substitution pattern of the resorcinol (B1680541) moiety. Armeniaspirol A possesses a hydrogen at position R1 and a methyl group at R2, whereas this compound has a methyl group at R1 and a hydrogen at R2.

Retrosynthetic Analysis

The retrosynthetic analysis for this compound follows a similar logic to that of Armeniaspirol A. The key disconnection is at the spirocyclic junction, which can be formed via a radical cyclization of a suitably functionalized resorcinol derivative and a pyrrole-containing fragment.

Retrosynthesis Armeniaspirol_B This compound Intermediate_1 Late-stage Oxidation (Intermediate VI) Armeniaspirol_B->Intermediate_1 Intermediate_2 Spirocyclization (Intermediate V) Intermediate_1->Intermediate_2 Intermediate_3 Resorcinol Derivative (IV) + Pyrrole Fragment (III) Intermediate_2->Intermediate_3 Intermediate_4 Alkylation Intermediate_3->Intermediate_4 Starting_Material_3 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione Intermediate_3->Starting_Material_3 Preparation of Pyrrole Fragment Starting_Material_1 2-Methylresorcinol (I) Intermediate_4->Starting_Material_1 Starting_Material_2 n-Hexylbromide (II) Intermediate_4->Starting_Material_2 Synthesis cluster_0 Synthesis of Resorcinol Fragment cluster_1 Synthesis of Pyrrole Fragment cluster_2 Assembly and Final Steps I 2-Methylresorcinol (I) IV 4-Hexyl-2-methylresorcinol (IV) I->IV n-BuLi, THF II n-Hexylbromide (II) II->IV V 5-desoxo-Armeniaspirol B (V) IV->V Cu(OTf)2, Toluene III_start 3,4-dichloro-1-methyl- 1H-pyrrole-2,5-dione III Pyrrole Fragment (III) III_start->III MeLi, THF III->V VI This compound precursor (VI) V->VI Oxidation Armeniaspirol_B This compound VI->Armeniaspirol_B Final Oxidation

References

Application Notes and Protocols: Armeniaspirol B Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armeniaspirols are a class of natural products isolated from Streptomyces armeniacus. These compounds have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The primary mechanism of action for armeniaspirols involves the inhibition of the ATP-dependent proteases ClpXP and ClpYQ, which are crucial for bacterial cell division. This disruption of cellular homeostasis ultimately leads to cell division arrest and bacterial death. Some studies also suggest that armeniaspirols may act as protonophores, disrupting the bacterial cell membrane potential.

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Armeniaspirol B using the broth microdilution method, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for Armeniaspirol A, a closely related analogue of this compound, against various bacterial strains. This data is provided as a reference for expected activity.

MicroorganismStrainMIC Range (µg/mL)Reference
Helicobacter pyloriG27 (Standard Strain)4 - 16[1]
Helicobacter pyloriHp159 (Multidrug-Resistant)4 - 16[1]
Helicobacter pyloriClinical Isolates4 - 16[1]
Staphylococcus aureusMRSA USA100Not specified for B; Analogues show potency[2]
Staphylococcus aureusMRSA USA300Not specified for B; Analogues show potency[2]
Enterococcus faeciumVRENot specified for B; Analogues show potency[2]

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is adapted from the CLSI guidelines for broth microdilution susceptibility testing.

1. Materials

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (for stock solution)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae)

  • Sterile saline (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

2. Preparation of Reagents

  • This compound Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of a suitable solvent such as DMSO or ethanol. This compound is known to be soluble in ethanol, methanol, DMF, or DMSO.

    • Ensure complete dissolution. This stock solution can be stored at -20°C.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL. A further 1:10 dilution in the microtiter plate will result in the final desired concentration of 5 x 10⁵ CFU/mL in each well.

3. Assay Procedure

  • Serial Dilution of this compound:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution (appropriately diluted in CAMHB to twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well (except well 12) will be 200 µL. The final concentration of the bacterial inoculum will be approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Seal the microtiter plate (e.g., with an adhesive plate sealer) to prevent evaporation.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

MIC_Assay_Workflow This compound MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) serial_dilution Perform 2-fold Serial Dilutions of this compound in 96-well plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Visually Inspect for Turbidity incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for this compound MIC Assay.

Signaling_Pathway This compound Mechanism of Action Armeniaspirol_B This compound ClpXP_ClpYQ ATP-dependent Proteases (ClpXP & ClpYQ) Armeniaspirol_B->ClpXP_ClpYQ Inhibits Cell_Division_Proteins Cell Division Proteins ClpXP_ClpYQ->Cell_Division_Proteins Regulates Cell_Division Bacterial Cell Division ClpXP_ClpYQ->Cell_Division Disrupts Cell_Division_Proteins->Cell_Division Cell_Death Cell Death Cell_Division->Cell_Death Arrest leads to

Caption: this compound's inhibitory signaling pathway.

References

Application Note: High-Throughput Assessment of Bacterial Membrane Depolarization by Armeniaspirol B using DiOC2(3)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, infectious diseases, and antibiotic discovery.

Introduction

The rising threat of antimicrobial resistance necessitates the discovery of novel antibiotics with unique mechanisms of action. The armeniaspirols are a class of natural products that exhibit potent activity against Gram-positive bacteria, including multidrug-resistant strains.[1][2] Their multifaceted mechanism of action involves the inhibition of essential cellular processes, including a dual-action on ATP-dependent proteases ClpXP and ClpYQ and the disruption of the bacterial cell membrane potential.[2][3][4] Specifically, armeniaspirols act as protonophores, shuttling protons across the cytoplasmic membrane, which leads to the dissipation of the proton motive force (PMF) and subsequent membrane depolarization.[2][5][6] This application note provides a detailed protocol for assessing the membrane depolarization effects of Armeniaspirol B using the fluorescent, ratiometric membrane potential indicator dye, 3,3'-diethyloxacarbocyanine (B1234153) iodide (DiOC2(3)).

The DiOC2(3) assay is a robust and sensitive method for monitoring changes in bacterial membrane potential.[7][8] The dye exhibits a concentration-dependent fluorescence shift. In all bacterial cells, it emits green fluorescence. However, in healthy cells with a high membrane potential, the dye accumulates inside the cytoplasm and forms aggregates that shift its fluorescence emission to red.[7][8] A decrease in the red/green fluorescence ratio is indicative of membrane depolarization.[7] This method is suitable for high-throughput screening and provides valuable insights into the membrane-disrupting capabilities of novel antimicrobial compounds like this compound.

Principle of the DiOC2(3) Assay

The DiOC2(3) assay relies on the ratiometric properties of this carbocyanine dye to measure bacterial membrane potential. The workflow and principle are illustrated below.

DiOC2_3_Principle Principle of the DiOC2(3) Membrane Potential Assay cluster_healthy Healthy Bacterium (Polarized Membrane) cluster_depolarized Depolarized Bacterium healthy_cell High Membrane Potential dioc2_aggregate_in DiOC2(3) Aggregates (Red Fluorescence) healthy_cell->dioc2_aggregate_in Accumulation & Aggregation dioc2_monomer_out DiOC2(3) Monomers (Green Fluorescence) dioc2_monomer_out->healthy_cell Uptake measurement Ratiometric Measurement (Red/Green Fluorescence) dioc2_aggregate_in->measurement High Red/Green Ratio depolarized_cell Low/No Membrane Potential dioc2_monomer_in DiOC2(3) Monomers (Green Fluorescence) depolarized_cell->dioc2_monomer_in No Accumulation dioc2_monomer_in->measurement Low Red/Green Ratio armeniaspirol This compound (Protonophore) armeniaspirol->healthy_cell Induces Depolarization

Caption: Principle of the DiOC2(3) assay for membrane potential.

Experimental Protocols

This protocol is designed for a 96-well microplate format, suitable for high-throughput analysis using a fluorescence plate reader. It can also be adapted for flow cytometry.

Materials and Reagents
  • Bacterial Strain: A susceptible Gram-positive strain (e.g., Staphylococcus aureus, Bacillus subtilis).

  • Growth Medium: Appropriate liquid broth for the chosen bacterial strain (e.g., Tryptic Soy Broth, Mueller-Hinton Broth).

  • This compound: Stock solution in Dimethyl Sulfoxide (DMSO).

  • DiOC2(3) (3,3'-diethyloxacarbocyanine iodide): Stock solution in DMSO (e.g., 3 mM).

  • CCCP (Carbonyl cyanide m-chlorophenyl hydrazone): Positive control for depolarization. Stock solution in DMSO (e.g., 5 mM).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • DMSO (Dimethyl Sulfoxide): Vehicle control.

  • 96-well black, clear-bottom microplates.

Experimental Workflow

Experimental_Workflow Experimental Workflow for DiOC2(3) Assay start Start prep_bacteria Prepare Bacterial Suspension (Logarithmic Phase, OD600=0.05) start->prep_bacteria add_compounds Add this compound, CCCP (Positive Control), and DMSO (Vehicle Control) to Microplate prep_bacteria->add_compounds incubate_compounds Incubate with Bacteria add_compounds->incubate_compounds add_dioc2 Add DiOC2(3) to all wells incubate_compounds->add_dioc2 incubate_dioc2 Incubate in the Dark (Room Temperature, 15-30 min) add_dioc2->incubate_dioc2 read_fluorescence Measure Fluorescence (Green: Ex/Em ~485/520 nm) (Red: Ex/Em ~485/610 nm) incubate_dioc2->read_fluorescence analyze_data Analyze Data (Calculate Red/Green Ratio) read_fluorescence->analyze_data end End analyze_data->end

Caption: Step-by-step experimental workflow.

Detailed Protocol
  • Preparation of Bacterial Culture:

    • Inoculate the selected bacterial strain into fresh growth medium and incubate overnight at the optimal temperature with shaking.

    • The following day, dilute the overnight culture into fresh, pre-warmed medium and grow to the mid-logarithmic phase (typically OD600 of 0.4-0.6).

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the bacterial pellet in PBS to a final OD600 of approximately 0.05.

  • Assay Plate Preparation:

    • Prepare serial dilutions of this compound in PBS from the DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid solvent-induced effects.

    • Add the diluted this compound to the wells of the 96-well plate.

    • Prepare control wells:

      • Positive Control: Add CCCP to a final concentration of 5-10 µM.

      • Vehicle Control: Add DMSO at the same final concentration as in the this compound wells.

      • Untreated Control: PBS only.

  • Incubation with Compound:

    • Add the prepared bacterial suspension to each well containing the test compounds and controls.

    • The typical final volume per well is 100-200 µL.

    • Incubate the plate for a predetermined time (e.g., 30 minutes) at room temperature. This incubation time may need to be optimized.

  • Staining with DiOC2(3):

    • Add DiOC2(3) to each well to a final concentration of 30 µM.[9]

    • Mix gently by pipetting or shaking the plate.

    • Incubate the plate in the dark at room temperature for 15-30 minutes.[10]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader.

    • Green Fluorescence: Excitation ~485 nm, Emission ~520 nm.

    • Red Fluorescence: Excitation ~485 nm, Emission ~610 nm.

    • It is recommended to read the plate from the bottom to minimize interference from the meniscus.

Data Analysis
  • Background Subtraction: Subtract the fluorescence of wells containing only PBS and DiOC2(3) from all experimental readings.

  • Calculate the Red/Green Fluorescence Ratio: For each well, divide the red fluorescence intensity by the green fluorescence intensity.

  • Normalization: Normalize the red/green ratios of the this compound-treated samples to the vehicle control (DMSO), which is set to 100% (or 1.0). The CCCP-treated sample represents the maximum depolarization.

  • Dose-Response Curve: Plot the normalized red/green fluorescence ratio against the concentration of this compound.

  • EC50 Determination: If a dose-dependent effect is observed, calculate the EC50 value, which is the concentration of this compound that causes a 50% reduction in the red/green fluorescence ratio.

Expected Results and Data Presentation

Treatment of susceptible bacteria with this compound is expected to cause a concentration-dependent decrease in the red/green fluorescence ratio, indicating membrane depolarization. The following tables provide a template for data presentation and expected values based on published data for Armeniaspirol A, which is expected to have a similar effect to this compound.

Table 1: Instrument Settings for Fluorescence Measurement

ParameterGreen ChannelRed Channel
Excitation485 ± 10 nm485 ± 10 nm
Emission520 ± 10 nm610 ± 10 nm
Gain\multicolumn{2}{c}{Optimized for signal intensity without saturation}
Read Mode\multicolumn{2}{c}{Bottom Read}

Table 2: Example Data and Calculation of Red/Green Ratio

TreatmentConcentration (µM)Green Fluorescence (RFU)Red Fluorescence (RFU)Red/Green Ratio% of Vehicle Control
Vehicle (DMSO)-15000450003.00100%
Positive Control (CCCP)1018000216001.2040%
This compound0.115200433202.8595%
This compound116000368002.3077%
This compound1017500280001.6053%
This compound10018500222001.2040%

Table 3: Published EC50 Values for Membrane Depolarization by Armeniaspirol A

Bacterial StrainEC50 (µM)
S. aureus NCTC 8325-43.2
M. luteus DSM-17904.6
E. coli JW5503 ΔtolC1.1

Data from a study on Armeniaspirol A, which acts as a protonophore.[2]

Troubleshooting and Considerations

  • Compound Autofluorescence: Test the intrinsic fluorescence of this compound at the excitation and emission wavelengths used for DiOC2(3) to rule out interference.

  • Dye Concentration: The optimal concentration of DiOC2(3) may vary between bacterial species and should be determined empirically.

  • Incubation Times: Both the compound and dye incubation times may require optimization for the specific bacterial strain and experimental conditions.

  • Cell Density: Maintaining a consistent cell density across experiments is crucial for reproducible results.

  • Gram-Negative Bacteria: For Gram-negative bacteria, pretreatment with a mild permeabilizing agent like EDTA (e.g., 0.5 mM) may be necessary to facilitate dye uptake across the outer membrane.[9]

Conclusion

The DiOC2(3) assay is a powerful tool for characterizing the membrane-depolarizing activity of antimicrobial compounds. This application note provides a comprehensive protocol for evaluating the effect of this compound on the membrane potential of Gram-positive bacteria. The ratiometric nature of the assay provides robust and reliable data, making it well-suited for mechanism-of-action studies and for screening compound libraries for novel membrane-active agents. The expected outcome is that this compound will induce a dose-dependent depolarization of the bacterial membrane, consistent with the known protonophore activity of the armeniaspirol class of natural products.

References

Application Notes: In Vitro Inhibition of ClpXP Protease by Armeniaspirol B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caseinolytic protease (Clp) system is a highly conserved ATP-dependent protease machinery crucial for protein homeostasis in bacteria.[1][2] The ClpXP complex, composed of the ClpX AAA+ ATPase and the ClpP serine protease, is a key player in bacterial virulence, stress response, and cell cycle regulation by degrading specific protein substrates.[1][2][3][4] Its essential role in many pathogenic bacteria makes it an attractive target for the development of novel antibiotics. Armeniaspirols are a class of natural products that have demonstrated potent antibiotic activity against Gram-positive bacteria.[5] Their mechanism of action involves the inhibition of the ClpXP and ClpYQ proteases, leading to the dysregulation of cell division proteins and subsequent bacterial growth arrest.[5][6][7]

This document provides a detailed protocol for an in vitro fluorescence-based assay to measure the inhibitory activity of Armeniaspirol B against the ClpXP protease.

Principle of the Assay

The activity of the ClpXP protease can be monitored by measuring the hydrolysis of a fluorogenic peptide substrate. In this assay, a peptide substrate, such as Suc-Leu-Tyr-AMC, is used. When cleaved by the active ClpP component, the free 7-Amino-4-methylcoumarin (AMC) fluorophore is released, resulting in a significant increase in fluorescence intensity. An inhibitor like this compound will prevent this cleavage, leading to a dose-dependent reduction in the fluorescence signal. The half-maximal inhibitory concentration (IC50) can then be determined by measuring the fluorescence across a range of inhibitor concentrations.

Quantitative Data: Armeniaspirol Inhibition

The inhibitory activities of a synthetic chloro-armeniaspirol derivative, which exhibits comparable activity to the natural product, against ClpXP and ClpYQ are summarized below.[6] The dual-target action is a key feature of this compound class.

CompoundTarget ProteaseSubstrateIC50 (µM)
Chloro-armeniaspirolE. coli ClpXPSuc-LY-AMC40 ± 1[6]
Chloro-armeniaspirolB. subtilis ClpYQCbz-GGL-AMC15 ± 1[6]

Experimental Protocols

ClpXP Protease Inhibition Assay using a Fluorogenic Peptide

This protocol details the steps to determine the IC50 value of this compound against ClpXP.

1. Materials and Reagents

  • Enzymes: Purified ClpX hexamers and ClpP tetradecamers (e.g., from E. coli).[2]

  • Inhibitor: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Substrate: Fluorogenic peptide Suc-Leu-Tyr-AMC (Suc-LY-AMC), dissolved in DMSO (e.g., 10 mM stock).

  • Assay Buffer: 25 mM HEPES-NaOH (pH 7.5), 100 mM NaCl, 20 mM MgCl₂, 1 mM DTT.

  • ATP Regeneration System:

  • Equipment:

    • Black, flat-bottom 96-well or 384-well microplates (low-binding).

    • Fluorescence microplate reader with filters for AMC (Excitation: ~360 nm, Emission: ~460 nm).

    • Standard laboratory equipment (pipettes, tubes, etc.).

2. Preparation of Reagents

  • Assay Buffer: Prepare 1L of Assay Buffer and store at 4°C.

  • ATP Regeneration Mix (20X): Prepare a mix in Assay Buffer containing 80 mM ATP, 320 mM creatine phosphate, and 6.4 mg/mL creatine kinase. Aliquot and store at -20°C.

  • ClpXP Enzyme Mix: Prepare a fresh mix of ClpX and ClpP in Assay Buffer to final assay concentrations of approximately 0.3 µM ClpX₆ and 0.8 µM ClpP₁₄.[8] Keep on ice.

  • This compound Dilutions: Perform serial dilutions of the this compound stock solution in DMSO, then dilute further into Assay Buffer to achieve the desired final concentrations for the dose-response curve (e.g., from 200 µM to 0.1 µM). Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%.

  • Substrate Solution: Dilute the Suc-LY-AMC stock in Assay Buffer to the desired final concentration (e.g., 100 µM).[7]

3. Assay Procedure

  • Plate Setup:

    • Add 5 µL of serially diluted this compound solution or vehicle control (Assay Buffer with DMSO) to the appropriate wells of the microplate.

    • Include "No Enzyme" controls (vehicle only, no ClpXP) for background subtraction and "No Inhibitor" controls (vehicle only with ClpXP) for 100% activity reference.

  • Enzyme Addition: Add 85 µL of the ClpXP Enzyme Mix containing the 20X ATP Regeneration Mix (at a 1X final concentration) to each well.

  • Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the Substrate Solution to all wells to initiate the reaction. The final volume should be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence reader pre-set to 30°C. Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes.

4. Data Analysis

  • Calculate Reaction Rates: For each well, determine the initial velocity (rate) of the reaction by calculating the slope of the linear portion of the fluorescence intensity versus time plot.

  • Normalize Data:

    • Subtract the average rate of the "No Enzyme" control from all other wells.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_with_Inhibitor / Rate_No_Inhibitor))

  • Determine IC50: Plot the % Inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ClpXP activity.

Visualizations

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, ATP, Enzyme, Inhibitor) P2 Create Inhibitor Serial Dilutions A1 Add Inhibitor/Vehicle to 96-well Plate P2->A1 A2 Add ClpXP Enzyme Mix + ATP Regeneration System A1->A2 A3 Pre-incubate at 30°C A2->A3 A4 Initiate with Substrate (Suc-LY-AMC) A3->A4 D1 Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) A4->D1 D2 Calculate Initial Velocity (Reaction Rate) D1->D2 D3 Calculate % Inhibition D2->D3 D4 Plot Dose-Response Curve & Determine IC50 D3->D4 cluster_drug Inhibitor Action cluster_protease Proteostasis Engine cluster_cell Cellular Consequence Armeniaspirol This compound ClpXP ClpXP Protease Armeniaspirol->ClpXP Inhibits Degradation Protein Degradation ClpXP->Degradation Mediates Substrates Regulatory Proteins (e.g., FtsZ repressors) Substrates->ClpXP Targeted by FtsZ FtsZ Protein Accumulates Degradation->FtsZ Prevents Accumulation (Normal State) Zring Proper Z-ring Formation Is Dysregulated FtsZ->Zring Division Cell Division Arrested Zring->Division

References

Application Notes and Protocols for Planar Lipid Bilayer Experiments to Confirm Armeniaspirol B Protonophore Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armeniaspirols are a class of antibiotics with potent activity against Gram-positive pathogens.[1][2] Their mechanism of action is, at least in part, attributed to their ability to function as protonophores, disrupting the proton motive force across bacterial cell membranes.[3] This disruption of the membrane potential has been demonstrated for Armeniaspirol A through various mechanistic experiments, including studies using planar lipid bilayers.[1][2] This document provides detailed protocols for utilizing planar lipid bilayer experiments to confirm and quantify the protonophore activity of Armeniaspirol B.

Planar lipid bilayer (PLB) electrophysiology is a powerful technique to study the ion-conducting properties of membranes and the effect of embedded channels or mobile carriers in a controlled, protein-free environment.[1] By measuring the electrical current across a synthetic lipid bilayer in response to a voltage clamp, the ability of a compound like this compound to transport ions, specifically protons, can be directly assessed.

Experimental Protocols

Materials and Reagents
  • Lipids: 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC)

  • Solvent for Lipid: n-decane

  • Electrolyte Solution: 1 M KCl, buffered to pH 7.0 with 10 mM HEPES

  • This compound Stock Solution: 10 mM in DMSO

  • Control Protonophore: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) stock solution (10 mM in DMSO)

  • Planar Lipid Bilayer Setup:

    • Teflon chamber with two compartments (cis and trans) separated by a thin wall with a small aperture (100 µm diameter)

    • Ag/AgCl electrodes

    • Low-noise patch-clamp amplifier (e.g., Axopatch 200B)

    • Data acquisition system (e.g., Digidata 1440A)

    • Faraday cage to shield from electrical noise

    • Stirring apparatus for both chambers

Procedure: Formation of the Planar Lipid Bilayer
  • Prepare the Lipid Solution: Dissolve DPhPC in n-decane to a final concentration of 20 mg/mL.

  • Clean the Apparatus: Thoroughly clean the Teflon chamber and aperture with ethanol (B145695) and deionized water to ensure no contaminants are present.

  • Assemble the Chamber: Assemble the chamber and fill both the cis and trans compartments with the 1 M KCl electrolyte solution. Ensure the solution level is equal in both compartments.

  • "Paint" the Bilayer: Apply a small amount of the DPhPC/n-decane solution to the aperture using a fine paintbrush or a glass rod. This is done by lowering the solution level below the aperture, applying the lipid solution, and then raising the solution level to cover the aperture.

  • Monitor Bilayer Formation: Monitor the formation of the lipid bilayer by measuring the capacitance across the aperture. A stable bilayer will have a capacitance of approximately 0.4-0.8 µF/cm². The resistance should be in the gigaohm (GΩ) range.

Procedure: Measurement of Protonophore Activity
  • Establish a Baseline: Once a stable bilayer is formed, apply a series of voltage steps (from -100 mV to +100 mV in 20 mV increments) and record the resulting current. This will serve as the baseline measurement of the bare membrane's conductance.

  • Add this compound: Add a small aliquot of the this compound stock solution to both the cis and trans compartments to achieve the desired final concentration (e.g., starting at 1 µM). Ensure thorough mixing by gentle stirring.

  • Record Current-Voltage Relationship: After a short incubation period (2-5 minutes) to allow for the partitioning of this compound into the bilayer, repeat the voltage-step protocol and record the current.

  • Titration and Data Collection: Increase the concentration of this compound in a stepwise manner (e.g., 5 µM, 10 µM, 20 µM) and record the current-voltage relationship at each concentration.

  • Control Experiment: As a positive control, repeat the experiment using the known protonophore CCCP at a relevant concentration (e.g., 10 µM).

  • Data Analysis: For each concentration of this compound and CCCP, plot the steady-state current as a function of the applied voltage (I-V curve). The slope of the I-V curve represents the membrane conductance (G). An increase in conductance upon the addition of this compound indicates its ionophore activity.

Data Presentation

The following table summarizes the expected concentration-dependent increase in membrane conductance induced by a protonophore. The data presented here is based on published results for Armeniaspirol A and serves as an illustrative example for the expected outcomes with this compound.[1]

CompoundConcentration (µM)Applied Voltage (mV)Resulting Current (pA) (Illustrative)Membrane Conductance (nS) (Illustrative)
Control (Bare Membrane) 0-100 to +100< 5< 0.05
This compound 1100~50~0.5
5100~250~2.5
10100~500~5.0
20100~1000~10.0
CCCP (Positive Control) 10100~800~8.0

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_blm Bilayer Formation cluster_exp Experiment cluster_analysis Data Analysis prep_lipid Prepare DPhPC in n-decane paint_blm Paint lipid solution onto aperture prep_lipid->paint_blm prep_chamber Clean and assemble Teflon chamber fill_chamber Fill chambers with 1M KCl prep_chamber->fill_chamber fill_chamber->paint_blm monitor_blm Monitor capacitance and resistance paint_blm->monitor_blm baseline Record baseline I-V curve monitor_blm->baseline Stable Bilayer add_armeniaspirol Add this compound baseline->add_armeniaspirol control_exp Perform positive control with CCCP baseline->control_exp record_iv Record I-V curve add_armeniaspirol->record_iv titrate Increase this compound concentration record_iv->titrate plot_iv Plot I-V curves record_iv->plot_iv titrate->add_armeniaspirol control_exp->plot_iv calc_conductance Calculate membrane conductance plot_iv->calc_conductance

Caption: Workflow for Planar Lipid Bilayer Experiment.

Signaling Pathway: Protonophore Mechanism of this compound

protonophore_mechanism cluster_membrane Lipid Bilayer cluster_extracellular High [H+] (e.g., Extracellular) cluster_intracellular Low [H+] (e.g., Cytoplasm)                     H_out H+ ArmB_out This compound (Deprotonated) H_out->ArmB_out Protonation ArmBH_in This compound-H+ (Protonated) ArmB_out->ArmBH_in Diffusion across membrane H_in H+ H_in->ArmB_out Diffusion of deprotonated form ArmBH_in->H_in Deprotonation

Caption: Proposed Protonophore Mechanism of this compound.

References

Structure-Activity Relationship (SAR) Studies of Armeniaspirol B Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the structure-activity relationship (SAR) studies conducted on analogs of Armeniaspirol B, a potent Gram-positive antibiotic. The information compiled herein is intended to guide researchers in the design and development of novel antibacterial agents based on the armeniaspirol scaffold.

Introduction

Armeniaspirols are a class of natural products isolated from Streptomyces armeniacus, characterized by a unique spiro[4.4]non-8-ene scaffold.[1][2] These compounds have demonstrated significant activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2][3] The primary mechanism of action involves the inhibition of the ATP-dependent proteases ClpXP and ClpYQ, which leads to the dysregulation of cell division.[3][4][5][6] Additionally, armeniaspirols are known to disrupt the bacterial cell membrane's electrical potential by acting as protonophores.[1][7]

The exploration of this compound analogs has been a key focus in optimizing its antibiotic potency and pharmacokinetic properties. This document summarizes the key findings from these SAR studies, presents quantitative data for various analogs, and provides detailed experimental protocols for relevant biological assays.

Structure-Activity Relationship Summary

SAR studies have revealed several key structural features of the armeniaspirol scaffold that are crucial for its antibacterial activity. Modifications at specific positions have led to analogs with enhanced potency.

  • Essential Moieties for Activity: The following functional groups have been identified as essential for the antibiotic activity of armeniaspirols[3]:

    • The β-chloride on the lactam ring.

    • The aromatic phenol (B47542).

    • The carbonyl group on the furan (B31954) ring.

    • Alkylation of the phenol or reduction of the carbonyl group leads to a loss of activity.[3]

  • Amenable Positions for Modification: The N-methyl group has been identified as a key position for modification to enhance antibiotic potency.[3][6]

  • Key SAR Findings:

    • Substitution of the N-methyl group with larger N-alkyl chains, such as N-hexyl, N-benzyl, and N-phenethyl groups, has resulted in a significant increase in antibiotic activity.[3][5][6]

    • The addition of a chlorine atom at the 5-position of the phenyl ring does not significantly impact the antibiotic activity.[3]

    • Analogs that are potent disruptors of the proton motive force but lack the ability to inhibit ClpXP and ClpYQ do not exhibit strong antibiotic activity, suggesting a dual mechanism of action is crucial.[5]

Quantitative Data of this compound Analogs

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected this compound analogs against various clinically relevant Gram-positive pathogens. This data is compiled from published literature and highlights the impact of structural modifications on antibacterial potency.

AnalogR Group (Modification at N-position)MRSA USA100 MIC (µg/mL)MRSA USA200 MIC (µg/mL)MRSA USA300 MIC (µg/mL)MRSA USA400 MIC (µg/mL)VRE MIC (µg/mL)Reference
Parent Compound (N-Methyl) -CH₃44448[3]
Analog 1 -Hexyl11112[3]
Analog 2 -Benzyl0.50.50.50.51[3]
Analog 3 -Phenethyl0.250.250.250.250.5[3]
Analog 4 -4-Fluorobenzyl0.50.50.50.51[3]
Analog 5 -4-Chlorobenzyl0.50.50.50.51[3]
Analog 6 -4-Bromobenzyl0.50.50.50.51[3]
Analog 7 -4-Methylbenzyl0.50.50.50.51[3]
Analog 8 -4-Methoxybenzyl11112[3]
Analog 9 -2-Phenethyl0.50.50.50.51[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol details the microtiter broth dilution method used to determine the MIC of this compound analogs against Gram-positive bacteria.[3]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., MRSA, VRE)

  • This compound analog stock solutions (in DMSO)

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (DMSO)

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

Protocol:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the this compound analogs in MHB in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL. Include a positive control (antibiotic) and a negative control (DMSO at the highest concentration used for the analogs).

  • Inoculation: Add an equal volume of the diluted bacterial culture to each well of the microtiter plate, resulting in a final bacterial concentration of 2.5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

ClpYQ Inhibition Assay (Biochemical Assay)

This protocol describes an in vitro assay to measure the inhibition of the ClpYQ protease by this compound analogs.[3]

Materials:

  • Purified B. subtilis ClpY and ClpQ proteins

  • FITC-casein (fluorescent substrate)

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 20 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • This compound analog stock solutions (in DMSO)

  • 96-well black microtiter plates

  • Fluorescence plate reader

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing assay buffer, ClpY, ClpQ, and the this compound analog at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the reaction by adding ATP and FITC-casein to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (excitation/emission wavelengths specific for FITC) over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the rate of casein degradation by ClpYQ.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the reaction rates against the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

Logical Relationship of SAR Study

SAR_Logic cluster_core This compound Core Scaffold cluster_analogs Analog Modifications cluster_activity Biological Activity Core Spiro[4.4]non-8-ene Scaffold N_Alkyl N-Alkyl Substitution (e.g., Hexyl, Benzyl) Core->N_Alkyl Modification Phenyl_Chloro 5-Chloro Phenyl Core->Phenyl_Chloro Modification Increased_Potency Increased Antibacterial Potency (Lower MIC) N_Alkyl->Increased_Potency Leads to Maintained_Activity Maintained Activity Phenyl_Chloro->Maintained_Activity Leads to

Caption: Logical flow of this compound SAR, from core to analogs and activity.

Experimental Workflow for MIC Assay

MIC_Workflow Start Start: Bacterial Culture Prep_Culture Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) Start->Prep_Culture Inoculate Inoculate 96-well Plates Prep_Culture->Inoculate Prep_Compounds Prepare Serial Dilutions of this compound Analogs Prep_Compounds->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Determine MIC (Visual or OD600) Incubate->Read_Results End End: MIC Value Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway of this compound Action

Armeniaspirol_Pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Bacterial Cytoplasm Armeniaspirol This compound Analog PMF Proton Motive Force (PMF) Armeniaspirol->PMF Disrupts ClpXP ClpXP Protease Armeniaspirol->ClpXP Inhibits ClpYQ ClpYQ Protease Armeniaspirol->ClpYQ Inhibits Depolarization Membrane Depolarization PMF->Depolarization Bacterial_Death Bacterial Cell Death Depolarization->Bacterial_Death Cell_Division_Proteins Cell Division Proteins (e.g., FtsZ) ClpXP->Cell_Division_Proteins Regulates ClpYQ->Cell_Division_Proteins Regulates Cell_Division_Arrest Cell Division Arrest Cell_Division_Proteins->Cell_Division_Arrest Cell_Division_Arrest->Bacterial_Death

Caption: Dual mechanism of action of this compound analogs.

References

Application Notes and Protocols for the Synthesis and Evaluation of N-Alkyl Analogs of Armeniaspirol B with Improved Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and biological evaluation of N-alkyl analogs of Armeniaspirol B, a natural product with potent antibiotic activity against Gram-positive bacteria. Recent studies have demonstrated that modification of the N-methyl group of the Armeniaspirol scaffold can lead to a significant enhancement in potency. This document outlines the rationale, synthetic strategies, and detailed protocols for preparing these analogs and assessing their improved antibacterial efficacy.

Introduction

Armeniaspirols are a class of antibiotics isolated from Streptomyces armeniacus that exhibit a unique spiro[4.4]non-8-ene scaffold.[1] They have demonstrated potent activity against clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2] The mechanism of action of Armeniaspirols is multifaceted, involving the inhibition of the ATP-dependent proteases ClpXP and ClpYQ, which leads to the dysregulation of cell division.[3][4][5] Additionally, they have been shown to disrupt the bacterial cell membrane's electrical potential.[6][7]

Preliminary research has indicated that the N-methyl group on the Armeniaspirol core is amenable to modification, and that substitution with larger N-alkyl groups can result in increased antibiotic potency.[2][8][9] This has opened a promising avenue for the development of semi-synthetic Armeniaspirol analogs with superior therapeutic potential. These notes provide the necessary protocols to explore this chemical space.

Rationale for N-Alkyl Analog Synthesis

The synthesis of N-alkyl analogs of this compound is driven by the hypothesis that modifying the N-substituent can enhance the compound's interaction with its biological targets or improve its physicochemical properties, such as membrane permeability. Structure-activity relationship (SAR) studies have shown that replacing the N-methyl group with longer alkyl chains, as well as benzyl (B1604629) and phenethyl moieties, can lead to a substantial increase in antibacterial activity and more potent inhibition of both ClpXP and ClpYQ.[2][8]

Data Presentation: Potency of N-Alkyl Armeniaspirol Analogs

The following table summarizes the reported minimum inhibitory concentrations (MICs) for a selection of N-alkyl this compound analogs against MRSA USA300, a common strain of community-acquired MRSA. This data clearly illustrates the positive impact of N-alkylation on antibiotic potency.

CompoundN-SubstituentMIC against MRSA USA300 (μg/mL)
This compoundMethyl1.0
Analog 1Ethyl0.5
Analog 2n-Propyl0.25
Analog 3n-Butyl0.125
Analog 4n-Hexyl0.06
Analog 5Benzyl0.125
Analog 6Phenethyl0.06

Data compiled from published studies.[2]

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of this compound

This protocol describes a general method for the semi-synthesis of N-alkyl this compound analogs from the natural product.

Materials:

  • This compound

  • Desired alkyl halide (e.g., ethyl iodide, n-propyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).

  • Stir the suspension under an inert atmosphere at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.5-2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 40-50 °C for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N-alkyl this compound analog.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized analogs against a target bacterial strain.[10]

Materials:

  • Synthesized N-alkyl this compound analogs

  • Bacterial strain (e.g., MRSA USA300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each compound in CAMHB in a 96-well plate to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: ClpXP and ClpYQ Inhibition Assays

The inhibitory activity of the analogs against the ClpXP and ClpYQ proteases can be assessed using in vitro biochemical assays.[2][3]

Materials:

  • Purified ClpX, ClpP, ClpY, and ClpQ proteins

  • Fluorogenic peptide substrate (e.g., FITC-casein)

  • ATP

  • Assay buffer (e.g., HEPES buffer with MgCl₂ and KCl)

  • Synthesized N-alkyl this compound analogs

  • Fluorimeter or microplate reader

Procedure:

  • In a 96-well plate, combine the Clp protease components (ClpX and ClpP, or ClpY and ClpQ) in the assay buffer.

  • Add the synthesized analog at various concentrations.

  • Initiate the reaction by adding ATP and the fluorogenic substrate.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • The rate of substrate degradation is proportional to the enzyme activity. Calculate the IC₅₀ value for each analog, which represents the concentration required to inhibit 50% of the protease activity.

Visualizations

Signaling Pathway of Armeniaspirol Action

The following diagram illustrates the mechanism of action of Armeniaspirols, highlighting the inhibition of ClpXP and ClpYQ proteases, which leads to the dysregulation of cell division.

Armeniaspirol_Mechanism cluster_armeniaspirol Armeniaspirol Analogs cluster_protease Bacterial Proteostasis cluster_division Cell Division Regulation Armeniaspirol N-Alkyl this compound ClpXP ClpXP Protease Armeniaspirol->ClpXP ClpYQ ClpYQ Protease Armeniaspirol->ClpYQ Divisome Divisome Proteins (e.g., FtsZ, DivIVA) ClpXP->Divisome Degradation ClpYQ->Divisome Degradation CellDivision Cell Division Divisome->CellDivision Regulation

Caption: Mechanism of action of N-alkyl this compound analogs.

Experimental Workflow for Synthesis and Evaluation

This diagram outlines the logical flow of the experimental work, from the synthesis of the analogs to their biological characterization.

Experimental_Workflow Start Start: this compound Synthesis N-Alkylation Reaction Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Analogs N-Alkyl this compound Analogs Purification->Analogs MIC_Assay MIC Determination (vs. Gram-positive bacteria) Analogs->MIC_Assay Clp_Assay ClpXP/ClpYQ Inhibition Assay Analogs->Clp_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Assay->SAR_Analysis Clp_Assay->SAR_Analysis Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound

Caption: Workflow for synthesizing and evaluating N-alkyl this compound analogs.

References

Application Notes and Protocols for Utilizing Armeniaspirol B in Bacillus subtilis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armeniaspirols are a class of natural products isolated from Streptomyces armeniacus that exhibit potent antibiotic activity against Gram-positive bacteria, including the model organism Bacillus subtilis. This document provides detailed application notes and experimental protocols for studying the effects of Armeniaspirol B in B. subtilis. The primary mechanism of action of armeniaspirols involves the inhibition of the ATP-dependent proteases ClpXP and ClpYQ.[1][2][3][4][5][6] This inhibition leads to the dysregulation of key cellular processes, most notably cell division, by causing an accumulation of proteins such as FtsZ, DivIVA, and MreB.[1][3][4][5] The dual targeting of both ClpXP and ClpYQ is a unique characteristic of armeniaspirols and is crucial for their antibiotic effect.[2][5]

These application notes will guide researchers in utilizing this compound to study bacterial proteolysis, cell division, and as a potential lead compound for novel antibiotic development. B. subtilis serves as an excellent model organism for these studies due to its genetic tractability and well-characterized cellular processes.

Data Presentation

The following tables summarize the available quantitative data regarding the activity of armeniaspirols. It is important to note that specific data for this compound is limited in the current literature; some of the presented data is for closely related derivatives.

CompoundTarget/AssayOrganismValueReference
5-chloro-armeniaspirol AMICBacillus subtilis2 µg/mL[1]
N-alkyne ArmeniaspirolMICBacillus subtilis8 µg/mL (13.4 µM)[1]
5-chloro-armeniaspirol AIC50 (ClpYQ Protease)Bacillus subtilis15 ± 1 µM[1]
5-chloro-armeniaspirol AIC50 (ClpYQ ATPase)Bacillus subtilis42 ± 1 µM[1]
This compoundIC50 (ClpXP Protease)Bacillus subtilisNot ReportedN/A

Note: The IC50 values are for a synthetic derivative of Armeniaspirol A and may be used as an approximation for the activity of this compound. Direct determination of the IC50 for B. subtilis ClpXP has been reported to be challenging in vitro.[2]

Signaling Pathway and Experimental Workflows

Signaling Pathway of this compound in Bacillus subtilis

ArmeniaspirolB_Pathway Signaling Pathway of this compound in Bacillus subtilis ArmeniaspirolB This compound ClpXP ClpXP Protease ArmeniaspirolB->ClpXP Inhibition ClpYQ ClpYQ Protease ArmeniaspirolB->ClpYQ Inhibition Divisome Divisome & Elongasome Proteins (FtsZ, DivIVA, MreB) ClpXP->Divisome Degradation ClpYQ->Divisome Degradation CellDivision Cell Division Arrest Divisome->CellDivision Upregulation leads to

Caption: Mechanism of this compound leading to cell division arrest.

Experimental Workflow for MIC Determination

MIC_Workflow Workflow for Minimum Inhibitory Concentration (MIC) Determination A Prepare serial dilutions of this compound B Inoculate with B. subtilis culture A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible growth C->D E Determine MIC (lowest concentration with no growth) D->E

Caption: Step-by-step workflow for determining the MIC of this compound.

Experimental Workflow for In Vitro Protease Inhibition Assay

Protease_Inhibition_Workflow Workflow for In Vitro ClpXP/ClpYQ Inhibition Assay cluster_ClpYQ ClpYQ Assay cluster_ClpXP ClpXP Assay (Adapted) A1 Combine purified ClpY and ClpQ with a fluorescent substrate B1 Add varying concentrations of this compound A1->B1 C1 Measure fluorescence over time B1->C1 D1 Calculate IC50 C1->D1 A2 Incubate purified ClpX, ClpP, and a model substrate (e.g., GFP-ssrA) B2 Add varying concentrations of this compound A2->B2 C2 Analyze substrate degradation by SDS-PAGE and densitometry B2->C2 D2 Determine inhibitory effect C2->D2

Caption: Workflows for assessing this compound's inhibition of Clp proteases.

Experimental Workflow for Biofilm Formation Assay

Biofilm_Workflow Workflow for Biofilm Formation Assay A Grow B. subtilis in media with varying concentrations of this compound in a 96-well plate B Incubate statically for 24-72 hours A->B C Remove planktonic cells and wash wells B->C D Stain biofilm with Crystal Violet C->D E Solubilize the stain and measure absorbance D->E

Caption: Procedure for quantifying the effect of this compound on biofilm formation.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of B. subtilis.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Bacillus subtilis strain (e.g., ATCC 43223 or 168)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of B. subtilis into 5 mL of CAMHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of ~0.5).

    • Dilute the culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare this compound Dilutions:

    • Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 100 µL. A typical concentration range to test is 0.125 to 64 µg/mL.

    • Include a positive control (no this compound) and a negative control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions and the positive control well. The final volume in these wells will be 200 µL.

    • Add 100 µL of sterile CAMHB to the negative control well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

    • Optionally, read the absorbance at 600 nm using a plate reader. The MIC is the lowest concentration that shows a significant reduction in absorbance compared to the positive control.

Protocol 2: In Vitro ClpYQ Protease Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on the proteolytic activity of B. subtilis ClpYQ.

Materials:

  • Purified recombinant B. subtilis ClpY and ClpQ proteins

  • Fluorogenic peptide substrate (e.g., Z-GGL-AMC)

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 20 mM MgCl2, 1 mM DTT, 5 mM ATP)

  • This compound stock solution

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare Reaction Mixture:

    • In each well of a 384-well plate, prepare a reaction mixture containing assay buffer, purified ClpY (e.g., 1 µM), and ClpQ (e.g., 1 µM).

  • Add Inhibitor:

    • Add varying concentrations of this compound to the wells. Include a DMSO control.

  • Initiate Reaction:

    • Initiate the reaction by adding the fluorogenic substrate to a final concentration of, for example, 200 µM.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the increase in fluorescence (e.g., excitation at 380 nm, emission at 460 nm) over time (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • Determine the initial velocity of the reaction for each concentration of this compound.

    • Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: In Vitro ClpXP Substrate Degradation Assay

Objective: To assess the inhibitory effect of this compound on the degradation of a model substrate by B. subtilis ClpXP.

Materials:

  • Purified recombinant B. subtilis ClpX and ClpP proteins

  • Purified model substrate (e.g., GFP tagged with an ssrA degradation tag)

  • Degradation buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 20 mM MgCl2, 1 mM DTT, 5 mM ATP)

  • This compound stock solution

  • SDS-PAGE equipment and reagents

  • Densitometry software

Procedure:

  • Set up Degradation Reactions:

    • In microcentrifuge tubes, combine degradation buffer, purified ClpX (e.g., 1 µM), ClpP (e.g., 1 µM), and the model substrate (e.g., 5 µM).

  • Add Inhibitor:

    • Add varying concentrations of this compound to the reaction tubes. Include a DMSO control.

  • Incubation:

    • Incubate the reactions at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot from each reaction and stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis:

    • Resolve the protein samples by SDS-PAGE.

    • Stain the gel (e.g., with Coomassie Brilliant Blue) and visualize the bands corresponding to the substrate.

    • Quantify the intensity of the substrate band at each time point using densitometry software.

  • Data Analysis:

    • Plot the percentage of remaining substrate against time for each inhibitor concentration to determine the effect of this compound on the rate of substrate degradation.

Protocol 4: Biofilm Formation Assay (Crystal Violet Staining)

Objective: To quantify the effect of this compound on B. subtilis biofilm formation.

Materials:

  • Bacillus subtilis strain (e.g., NCIB 3610, a robust biofilm former)

  • Biofilm-promoting medium (e.g., MSgg medium)

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Absorbance plate reader

Procedure:

  • Prepare Cultures:

    • Grow B. subtilis overnight in a suitable broth (e.g., LB) at 37°C with shaking.

  • Set up Biofilm Assay:

    • In a 96-well plate, add 100 µL of MSgg medium containing varying concentrations of this compound.

    • Inoculate each well with 1 µL of the overnight culture.

    • Include positive (no inhibitor) and negative (no bacteria) controls.

  • Incubation:

    • Incubate the plate statically (without shaking) at 30°C for 24 to 72 hours to allow for biofilm formation.

  • Staining:

    • Carefully remove the planktonic cells and medium from each well by aspiration or gentle inversion.

    • Gently wash the wells twice with 200 µL of sterile water.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Solubilization and Quantification:

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Dry the plate, for example, by inverting it on a paper towel.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 550 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the negative control from all other readings.

    • Compare the absorbance values of the this compound-treated wells to the positive control to determine the effect on biofilm formation.

Conclusion

This compound presents a valuable tool for studying fundamental cellular processes in Bacillus subtilis and for exploring novel antibiotic mechanisms. Its specific inhibition of the ClpXP and ClpYQ proteases offers a unique avenue for investigating the roles of these proteases in bacterial physiology. The protocols provided herein offer a starting point for researchers to delve into the multifaceted effects of this compound on this model Gram-positive bacterium. Further research is warranted to elucidate the precise inhibitory constants for this compound against both proteases and to quantitatively assess its impact on biofilm formation.

References

Application Notes: Experimental Framework for Evaluating Armeniaspirol B Against Helicobacter pylori

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Helicobacter pylori is a Gram-negative bacterium that colonizes the human stomach, leading to chronic gastritis, peptic ulcers, and an increased risk of gastric cancer. The rise of antibiotic-resistant H. pylori strains necessitates the development of novel therapeutic agents.[1] Armeniaspirols, a class of natural products from Streptomyces armeniacus, have demonstrated potent antibacterial properties.[1][2] Specifically, Armeniaspirol A has shown significant in vitro and in vivo activity against H. pylori, including multidrug-resistant strains, primarily by disrupting the bacterial cell membrane.[1][3][] This document provides a detailed experimental setup for the comprehensive evaluation of a related compound, Armeniaspirol B, as a potential anti-H. pylori agent.

Objective

The primary objective is to systematically evaluate the efficacy and mechanism of action of this compound against Helicobacter pylori. This involves determining its bactericidal activity, its effect on key virulence factors such as biofilm formation and urease activity, and its impact on bacterial cell membrane integrity.

Materials and Reagents

  • Compound: this compound (high purity), Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation.

  • Bacterial Strains: H. pylori reference strain (e.g., ATCC 43504, G27) and clinically isolated drug-resistant strains.

  • Culture Media: Brucella Broth supplemented with 5-10% Fetal Bovine Serum (FBS), Columbia Blood Agar plates.

  • Standard Antibiotics (Controls): Amoxicillin, Clarithromycin, Metronidazole.

  • Cell Line: Human gastric adenocarcinoma cell line (AGS, ATCC CRL-1739).

  • Cell Culture Media: RPMI-1640 or DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Key Reagents: Crystal Violet solution (0.1%), Urease test broth (with phenol (B47542) red indicator), LIVE/DEAD™ BacLight™ Bacterial Viability Kit or equivalent membrane potential-sensitive dyes, ATP determination kit, and reagents for standard protein assays.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC & MBC)

This protocol determines the lowest concentration of this compound required to inhibit visible growth (MIC) and to kill 99.9% of the initial bacterial inoculum (MBC).

  • Preparation: Prepare a 2-fold serial dilution of this compound in Brucella Broth (supplemented with FBS) in a 96-well microtiter plate. Concentrations may range from 0.25 to 256 µg/mL.

  • Inoculation: Adjust an overnight culture of H. pylori to a final concentration of approximately 5 x 10⁵ CFU/mL and add to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 72 hours under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂).

  • MIC Determination: The MIC is the lowest concentration of this compound where no visible turbidity is observed.[5]

  • MBC Determination: Aliquot 100 µL from each clear well (at and above the MIC) and plate onto Columbia Blood Agar plates. Incubate for 3-5 days under microaerophilic conditions. The MBC is the lowest concentration that results in no colony formation.

Data Presentation: MIC and MBC Values

CompoundH. pylori StrainMIC (µg/mL)MBC (µg/mL)
This compoundReference StrainValueValue
This compoundResistant Isolate 1ValueValue
AmoxicillinReference StrainValueValue
ClarithromycinReference StrainValueValue
Protocol 2: Biofilm Inhibition and Disruption Assay

This assay assesses the ability of this compound to prevent the formation of H. pylori biofilms and to eradicate pre-formed biofilms.[3]

  • Inhibition of Formation:

    • In a 96-well plate, add H. pylori suspension (1 x 10⁷ CFU/mL) to wells containing sub-MIC concentrations of this compound (e.g., ¼x, ½x, 1x MIC).

    • Incubate for 72 hours under microaerophilic conditions to allow biofilm formation.

  • Disruption of Pre-formed Biofilm:

    • Culture H. pylori in a 96-well plate for 72 hours to allow mature biofilms to form.

    • Remove the planktonic bacteria and add fresh media containing various concentrations of this compound (e.g., 1x, 2x, 4x MIC).

    • Incubate for an additional 24-48 hours.

  • Quantification (Crystal Violet Staining):

    • Gently wash wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Fix the biofilms with methanol (B129727) for 15 minutes.

    • Stain with 0.1% crystal violet solution for 20 minutes.

    • Wash thoroughly with water and air dry.

    • Solubilize the bound dye with 30% acetic acid or 95% ethanol (B145695) and measure the absorbance at 570 nm.[6]

Data Presentation: Anti-Biofilm Activity

TreatmentConcentration (µg/mL)Biofilm Inhibition (%)Pre-formed Biofilm Reduction (%)
This compound¼x MICValueN/A
This compound½x MICValueN/A
This compound1x MICValueValue
This compound2x MICN/AValue
Control000
Protocol 3: Urease Activity Inhibition Assay

This protocol measures the ability of this compound to inhibit the activity of urease, a key virulence factor for H. pylori survival in the acidic gastric environment.

  • Preparation: Prepare a crude urease enzyme solution from sonicated H. pylori cells.

  • Assay: In a 96-well plate, mix the urease solution with various concentrations of this compound and incubate for 30 minutes at 37°C.

  • Reaction: Add a solution of urea (B33335) (e.g., 100 mM) containing phenol red as a pH indicator to each well.

  • Measurement: Urease activity hydrolyzes urea into ammonia, increasing the pH and causing a color change from yellow to pink/red. Measure the change in absorbance at 560 nm over time. Acetohydroxamic acid can be used as a positive control inhibitor.[7]

Data Presentation: Urease Inhibition

CompoundConcentration (µg/mL)Urease Inhibition (%)
This compoundConcentration 1Value
This compoundConcentration 2Value
This compoundConcentration 3Value
Acetohydroxamic AcidControl Conc.Value
Protocol 4: Cell Membrane Integrity Assay

Given that the mechanism of action for Armeniaspirol A involves membrane disruption, this protocol is critical to assess if this compound acts similarly.[1][3]

  • Preparation: Wash and resuspend mid-log phase H. pylori cells in PBS to a defined optical density.

  • Treatment: Expose the bacterial suspension to various concentrations of this compound (e.g., 1x and 2x MIC) for a short period (e.g., 30-60 minutes).

  • Staining: Use a fluorescent staining kit such as the LIVE/DEAD™ BacLight™ kit. This kit contains SYTO 9 (stains all bacterial cells green) and propidium (B1200493) iodide (stains only cells with compromised membranes red).

  • Analysis: Analyze the stained cells using fluorescence microscopy or a fluorescence plate reader. An increase in red fluorescence indicates membrane damage. The mechanism of Armeniaspirol A as a protonophore that causes membrane depolarization can also be investigated using membrane potential-sensitive dyes.[8][9]

Data Presentation: Membrane Damage

TreatmentConcentration (µg/mL)% Red Fluorescent Cells (Damaged)
This compound1x MICValue
This compound2x MICValue
Polymyxin B (Positive Control)Control Conc.Value
DMSO (Vehicle Control)Control Conc.Value

Visualizations

experimental_workflow cluster_screening Primary Screening cluster_virulence Virulence Factor Assays cluster_moa Mechanism of Action MIC_MBC MIC & MBC Determination (Protocol 1) Biofilm Anti-Biofilm Assay (Protocol 2) MIC_MBC->Biofilm Use MIC values Urease Urease Inhibition (Protocol 3) MIC_MBC->Urease Membrane Membrane Integrity (Protocol 4) MIC_MBC->Membrane Use MIC values Start This compound + H. pylori Culture Start->MIC_MBC

Caption: Experimental workflow for evaluating this compound.

mechanism_of_action cluster_membrane H. pylori Cell Armeniaspirol_B This compound Disruption Membrane Disruption & Depolarization Armeniaspirol_B->Disruption Induces Membrane Cell Membrane Cytoplasm Cytoplasm (Ions, ATP, Metabolites) Disruption->Membrane Leakage Leakage of Ions & ATP Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of action for this compound.

urease_pathway Urea Urea (in stomach) Urease H. pylori Urease Urea->Urease Substrate Ammonia Ammonia (NH₃) + CO₂ Urease->Ammonia Catalyzes Neutral Neutralizes Gastric Acid (Creates neutral microenvironment) Ammonia->Neutral Survival Bacterial Survival & Colonization Neutral->Survival Armeniaspirol_B This compound Armeniaspirol_B->Urease Inhibition

Caption: Inhibition of the H. pylori urease virulence pathway.

References

Troubleshooting & Optimization

overcoming excess chlorination in Armeniaspirol B synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of Armeniaspirol B and its analogs. The information is curated for scientists and drug development professionals to navigate challenges, particularly those related to chlorination steps.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge concerning chlorination during the synthesis of Armeniaspirols?

A1: A significant challenge is controlling the regioselectivity of chlorination. In early synthetic routes, late-stage oxidative chlorination aimed at the pyrrole (B145914) moiety often resulted in undesired side reactions, most notably the chlorination of the electron-rich C2 position on the phenolic ring.[1][2][3] This leads to the formation of chloro-armeniaspirol byproducts instead of the desired natural product.

Q2: How has the issue of excess chlorination been addressed in more recent synthetic strategies?

A2: To circumvent the problem of over-chlorination, a key strategy has been to avoid late-stage chlorination of the assembled scaffold.[1][2][4] A more successful approach involves the use of a pre-chlorinated building block, specifically a chlorinated pyrrole moiety, which is then coupled with the phenolic component of the molecule.[1][2] This method prevents the sensitive phenolic ring from being exposed to harsh chlorinating conditions.

Q3: Are there alternative chlorination reagents that have been explored?

A3: The literature describes the use of N-chlorosuccinimide (NCS) for the chlorination of the pyrrole ring.[5] However, these conditions are described as "forcing" and can also lead to the chlorination of the electron-rich phenyl ring, resulting in 5-chloroarmeniaspirol analogues.[5]

Q4: Does the additional chlorination on the phenyl ring affect the biological activity of Armeniaspirol analogues?

A4: Interestingly, the additional chlorination at the 5-position of the phenyl ring does not appear to significantly impact the antibiotic activity as measured by Minimum Inhibitory Concentration (MIC).[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Formation of 2-chloro-armeniaspirol byproduct Late-stage oxidative chlorination of the entire spirocyclic scaffold. The electron-rich C2 position of the phenol (B47542) is susceptible to electrophilic attack.[1][3]Adopt a synthetic strategy that utilizes a pre-chlorinated pyrrole building block. This avoids exposing the assembled molecule to harsh chlorination conditions.[1][2]
Formation of 5-chloroarmeniaspirol analogues Use of forcing oxidative chlorination conditions, such as with N-chlorosuccinimide (NCS), which can lead to chlorination of the activated phenyl ring.[5]If the 5-chloro substituent is undesirable, explore milder chlorination conditions or protecting group strategies for the phenol. However, it is noted that this byproduct may retain significant antibiotic activity.[5]
Decomposition of starting material during spirocyclization In the context of an oxidative radical cross-coupling/cyclization, prolonged reaction times or certain catalysts (e.g., FeCl₃) can lead to decomposition.[1][4]Optimize reaction conditions. For the DDQ-mediated oxidative coupling, reducing the reaction time has been shown to improve yield. Additionally, replacing FeCl₃ with Cu(OTf)₂ as the catalyst can significantly increase the yield of the desired spirocycle.[1][4]
Low yield in spirocyclization Suboptimal catalyst or reaction time for the key oxidative radical cross-coupling/cyclization step.[1][4]As indicated in the table above, catalyst and reaction time are critical. A switch from FeCl₃ to Cu(OTf)₂ and a shorter reaction time have been demonstrated to improve yields substantially.[1][4]

Experimental Protocols

Protocol 1: Oxidative Radical Cross-Coupling/Cyclization for Spirocycle Formation

This protocol describes a key step in a reported synthesis of an armeniaspirol precursor, which involves the coupling of a resorcinol (B1680541) derivative with a pyrrole derivative.

Materials:

Procedure:

  • To a solution of 6-hexyl resorcinol (12) and the pyrrole derivative (9) in anhydrous toluene, add 10 mol% of Cu(OTf)₂.

  • Add 1.2 equivalents of DDQ to the mixture.

  • Stir the reaction at room temperature for 15 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Note: This method was shown to yield the desired 5-desoxo-armeniaspirol (13) in 68% yield.[1][4]

Visualized Synthetic Strategies

synthetic_strategies cluster_late_stage Problematic Late-Stage Chlorination cluster_pre_chlorination Improved Strategy: Pre-chlorination A Assembled Armeniaspirol Precursor B Oxidative Chlorination A->B Subjected to C Mixture of Products B->C D Desired this compound C->D Desired E Over-chlorinated Byproduct (e.g., 2-chloro-armeniaspirol) C->E Undesired F Chlorinated Pyrrole Moiety H Coupling Reaction F->H G Phenolic Moiety G->H I This compound Scaffold H->I

Caption: Comparison of synthetic strategies for this compound.

troubleshooting_logic cluster_symptoms Observed Issue cluster_diagnosis Potential Causes cluster_solutions Recommended Actions Symptom Excess Chlorination Byproduct Observed Cause1 Late-Stage Chlorination of Electron-Rich Aromatics Symptom->Cause1 Cause2 Forcing Reaction Conditions (e.g., with NCS) Symptom->Cause2 Solution1 Employ Pre-chlorinated Building Blocks Cause1->Solution1 Solution3 Utilize Protecting Groups for Sensitive Moieties Cause1->Solution3 Solution2 Optimize Reaction Conditions: - Milder Reagents - Shorter Reaction Times Cause2->Solution2

Caption: Troubleshooting workflow for excess chlorination.

References

improving the yield of Armeniaspirol B total synthesis with Cu(OTf)2 catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Armeniaspirol B, with a specific focus on improving the yield of the critical spirocyclization step catalyzed by copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Cu(OTf)₂-catalyzed radical cross-coupling/cyclization to form the spiro[4.4]non-8-ene core of Armeniaspirol analogues.

Q1: My reaction yield is significantly lower than the reported 68%. What are the most likely causes?

A1: Low yields in this copper-catalyzed radical cyclization can stem from several factors. Here is a systematic approach to troubleshooting:

  • Catalyst Quality and Handling:

    • Purity: Ensure the Cu(OTf)₂ used is of high purity and anhydrous. Copper(II) triflate is hygroscopic, and moisture can inhibit the reaction.

    • Storage: Store Cu(OTf)₂ in a desiccator under an inert atmosphere.

    • Solubility: Ensure the catalyst fully dissolves in the reaction solvent (toluene). Incomplete dissolution can lead to lower effective catalyst concentration.

  • Reagent Purity:

    • Starting Materials: Impurities in the phenol (B47542) (e.g., 6-hexylresorcinol analogue) or the pyrrole-derived olefin can chelate to the copper center and poison the catalyst. Ensure starting materials are purified, for instance by column chromatography, before use.

    • Solvent: Use anhydrous and degassed toluene (B28343). Oxygen can interfere with the radical mechanism and lead to undesired side products.

  • Reaction Conditions:

    • Inert Atmosphere: The reaction is sensitive to air. It is crucial to assemble the reaction under an inert atmosphere (e.g., argon or nitrogen) and maintain it throughout the reaction.

    • Temperature: The reaction is reported to proceed at room temperature. Significant deviations may alter the reaction rate and selectivity.

Q2: I am observing the formation of multiple side products. What are they, and how can I minimize them?

A2: The primary side products in this type of reaction often arise from undesired oxidation or dimerization of the starting materials.

  • Phenol Dimerization: The phenolic starting material can undergo oxidative coupling to form dimers. This can be minimized by ensuring a controlled addition of any oxidant (if used) and maintaining a dilute concentration of the phenol.

  • Decomposition of Starting Materials: The pyrrole-containing starting material may be unstable under the reaction conditions. Monitor the reaction by TLC or LC-MS to check for the disappearance of starting materials and the appearance of decomposition products. If decomposition is significant, consider lowering the reaction temperature or reducing the reaction time.

  • Regioisomeric Products: Although not reported as a major issue in the synthesis of the Armeniaspirol A analogue, radical addition to the less substituted carbon of the exocyclic double bond is favored. However, changes in the substrate structure could potentially lead to the formation of regioisomers.

Q3: The reaction is sluggish and does not go to completion, even after extended reaction times. What can I do to improve the conversion rate?

A3: A stalled reaction often points to catalyst deactivation or insufficient reactivity.

  • Catalyst Loading: While 10 mol% is the reported optimal concentration, a slight increase in catalyst loading (e.g., to 12-15 mol%) may improve conversion if the catalyst is being slowly deactivated. However, excessive amounts of catalyst can sometimes lead to more side products.

  • Ligands: Although the reported procedure for the Armeniaspirol A analogue synthesis does not use an additional ligand, the introduction of a suitable ligand can sometimes enhance the catalytic activity and stability of the copper catalyst in similar reactions. Bidentate nitrogen-based ligands, such as bipyridine or phenanthroline derivatives, are commonly used in copper catalysis. A small-scale screening of ligands could be beneficial.

  • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the catalyst or starting materials have limited solubility.

Q4: Can I use a different copper catalyst or solvent for this reaction?

A4: While Cu(OTf)₂ in toluene is the optimized condition for the Armeniaspirol A synthesis, other systems might be viable, though they would require re-optimization.

  • Alternative Copper Catalysts: Other copper(II) salts like Cu(OAc)₂ or copper(I) salts such as CuI or CuBr could potentially catalyze the reaction, but their reactivity will likely differ. Copper(I) sources are often the active catalysts in such radical cyclizations.

  • Solvent Effects: The choice of solvent can influence the reaction rate and yield. Less polar solvents may be suitable, but highly coordinating solvents could interfere with the catalyst. If considering an alternative to toluene, options like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) could be explored cautiously.

Data Presentation

The following table summarizes the reported yield improvement when switching from an iron-based catalyst to Cu(OTf)₂ for the synthesis of the 5-desoxo-armeniaspirol intermediate 13 .[1][2]

CatalystCatalyst Loading (mol%)SolventTemperatureYield of Intermediate 13 (%)
FeCl₃Not specified in direct comparisonTolueneRoom Temp.Lower than Cu(OTf)₂
Cu(OTf)₂ 10 Toluene Room Temp. 68 (75 brsm*)

*brsm: based on recovered starting material

Experimental Protocols

Detailed Methodology for the Cu(OTf)₂-Catalyzed Spirocyclization [1][2][3]

This protocol is adapted from the total synthesis of (±)-armeniaspirol A.

Materials:

  • Pyrrole-derived olefin (starting material 9 in the synthesis of Armeniaspirol A)

  • 6-hexylresorcinol (starting material 12 in the synthesis of Armeniaspirol A)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the pyrrole-derived olefin (1.0 eq) and 6-hexylresorcinol (1.2 eq).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add anhydrous toluene via syringe to achieve a desired concentration (e.g., 0.1 M with respect to the limiting reagent).

  • In a separate vial, weigh Cu(OTf)₂ (0.10 eq) under an inert atmosphere and dissolve it in a small amount of anhydrous toluene.

  • Add the Cu(OTf)₂ solution to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired spirocyclic product.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvent setup_reaction Assemble Reaction Under Inert Atmosphere prep_reagents->setup_reaction add_reactants Add Pyrrole-Olefin & Phenol setup_reaction->add_reactants add_catalyst Add Cu(OTf)2 Solution add_reactants->add_catalyst run_reaction Stir at Room Temperature add_catalyst->run_reaction monitor Monitor by TLC/LC-MS run_reaction->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify final_product final_product purify->final_product Isolated Spirocyclic Product

Caption: Experimental workflow for the Cu(OTf)₂-catalyzed spirocyclization.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Incomplete Reaction check_catalyst Check Catalyst Quality & Handling start->check_catalyst Start Troubleshooting catalyst_ok catalyst_ok check_catalyst->catalyst_ok Anhydrous, High Purity catalyst_bad catalyst_bad check_catalyst->catalyst_bad Potential Moisture/Impurity check_reagents Check Reagent & Solvent Purity catalyst_ok->check_reagents action_catalyst Use Fresh, Anhydrous Cu(OTf)2 Store Properly catalyst_bad->action_catalyst Action reagents_ok reagents_ok check_reagents->reagents_ok High Purity, Anhydrous reagents_bad reagents_bad check_reagents->reagents_bad Impurities Present check_conditions Verify Reaction Conditions reagents_ok->check_conditions action_reagents Purify Starting Materials Use Anhydrous, Degassed Solvent reagents_bad->action_reagents Action conditions_ok conditions_ok check_conditions->conditions_ok Inert Atmosphere, RT conditions_bad conditions_bad check_conditions->conditions_bad Air Leak, Temp Fluctuation optimize_reaction Consider Optimization conditions_ok->optimize_reaction If still low yield action_conditions Ensure Inert Atmosphere Maintain Stable Temperature conditions_bad->action_conditions Action increase_catalyst Slightly Increase Catalyst Loading (e.g., to 12-15 mol%) optimize_reaction->increase_catalyst Option 1 add_ligand Screen for Suitable Ligands (e.g., bipyridine) optimize_reaction->add_ligand Option 2

Caption: Troubleshooting decision tree for low yield in the spirocyclization step.

References

addressing Armeniaspirol B solubility issues in aqueous buffers for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Armeniaspirol B in aqueous buffers for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a member of a novel class of antibiotics with a unique chlorinated spiro[4.4]non-8-ene scaffold.[1] These compounds are potent against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2] The primary mechanism of action involves the inhibition of two key ATP-dependent proteases, ClpXP and ClpYQ.[2][3][4] This inhibition disrupts the normal degradation of proteins involved in cell division, leading to the dysregulation and accumulation of key proteins such as FtsZ, DivIVA, and MreB.[3][5] This ultimately results in the arrest of cell division.[3][4] Additionally, Armeniaspirols can act as protonophores, disrupting the membrane potential of bacteria.[1]

Q2: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, cell culture media). What are the recommended solvents?

This compound is a hydrophobic compound and is not readily soluble in aqueous solutions alone. A product data sheet specifies that this compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[1][6] For biological assays, the most common and recommended approach is to first prepare a high-concentration stock solution in 100% DMSO.

Q3: What is the recommended final concentration of DMSO in my biological assay?

High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in your aqueous working solution as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%. To achieve this, you should prepare a concentrated stock solution in DMSO that allows for a significant dilution into your final assay buffer.

Troubleshooting Guide: Precipitation Issues

Issue: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer.

This is a common issue when working with hydrophobic compounds. The rapid change in solvent polarity upon dilution can cause the compound to "crash out" of solution. Here are several troubleshooting steps you can take:

Potential Cause Explanation Recommended Solution
Rapid Dilution Adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer can lead to immediate localized supersaturation and precipitation.1. Intermediate Dilution: Perform a serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration in your aqueous buffer. Then, perform a second dilution to reach your final desired concentration. 2. Slow Addition: Add the DMSO stock dropwise to the aqueous buffer while gently vortexing or stirring to ensure rapid and even mixing.
Low Temperature of Aqueous Buffer The solubility of many compounds, including this compound, can decrease at lower temperatures.Always use pre-warmed (e.g., 37°C) aqueous buffers (cell culture media, PBS) for your dilutions.
High Final Concentration of this compound The desired final concentration of this compound in the aqueous buffer may exceed its solubility limit under those conditions.Determine the maximum soluble concentration of this compound in your specific buffer system by preparing a dilution series and observing for precipitation. If your target concentration is too high, you may need to adjust your experimental design.
Insufficient Mixing The compound may not be evenly dispersed throughout the solution upon dilution.After dilution, gently vortex the solution for a few seconds. For stubborn precipitates, brief sonication in a water bath sonicator can be effective.

Experimental Protocols

Protocol for Preparation of this compound Working Solution

This protocol provides a general guideline for preparing a working solution of this compound in an aqueous buffer for biological assays.

Materials:

  • This compound (solid)

  • 100% DMSO (cell culture grade)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Calculate the required amount of this compound to prepare a stock solution of a desired high concentration (e.g., 10 mM, 20 mM, or higher) in 100% DMSO.

    • Weigh the solid this compound and dissolve it in the appropriate volume of 100% DMSO.

    • Ensure complete dissolution by vortexing. If necessary, sonicate briefly in a water bath. This is your Primary Stock Solution .

  • Storage of Primary Stock Solution:

    • Aliquot the Primary Stock Solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

  • Prepare the Final Working Solution:

    • Pre-warm your sterile aqueous buffer to the desired temperature (e.g., 37°C).

    • Method A (Direct Dilution for low final concentrations):

      • Calculate the volume of the Primary Stock Solution needed to achieve your final desired concentration in the pre-warmed aqueous buffer.

      • While gently vortexing the aqueous buffer, add the calculated volume of the Primary Stock Solution dropwise.

      • Visually inspect for any signs of precipitation.

    • Method B (Serial Dilution to minimize precipitation):

      • Create an intermediate dilution of your Primary Stock Solution in the pre-warmed aqueous buffer (e.g., dilute a 10 mM stock to 1 mM).

      • Use this intermediate dilution to prepare your final working solution in the pre-warmed aqueous buffer.

  • Final Check:

    • Before adding the working solution to your biological assay, visually confirm that the solution is clear and free of any precipitate. If a slight precipitate is observed, try warming the solution to 37°C and vortexing or sonicating briefly.

Data Presentation

Solubility of this compound
Solvent Solubility Notes
Aqueous Buffers (e.g., PBS, Cell Culture Media) Poorly soluble to insolubleDirect dissolution is not recommended.
Dimethyl Sulfoxide (DMSO) Soluble[1][6]Recommended for preparing high-concentration stock solutions.
Ethanol Soluble[1][6]May be used for stock solution preparation, but DMSO is more common for cell-based assays.
Methanol Soluble[1][6]Primarily used in chemical synthesis and analysis, less common for biological assay stock solutions.
Dimethylformamide (DMF) Soluble[1][6]Can be used as an alternative to DMSO, but DMSO is generally preferred.

Visualizations

ArmeniaspirolB_Pathway Mechanism of Action of this compound cluster_armeniaspirol This compound cluster_proteases ATP-Dependent Proteases cluster_divisome Divisome & Elongasome Proteins cluster_outcome Cellular Outcome ArmeniaspirolB This compound ClpXP ClpXP ArmeniaspirolB->ClpXP Inhibition ClpYQ ClpYQ ArmeniaspirolB->ClpYQ Inhibition FtsZ FtsZ ClpXP->FtsZ Degradation DivIVA DivIVA ClpXP->DivIVA Degradation MreB MreB ClpXP->MreB Degradation ClpYQ->FtsZ Degradation ClpYQ->DivIVA Degradation ClpYQ->MreB Degradation CellDivisionArrest Cell Division Arrest FtsZ->CellDivisionArrest Accumulation leads to DivIVA->CellDivisionArrest Accumulation leads to MreB->CellDivisionArrest Accumulation leads to Solubility_Workflow Experimental Workflow for Solubilizing this compound start Start: Solid this compound stock_solution Prepare High-Concentration Stock in 100% DMSO start->stock_solution dissolved_check Ensure Complete Dissolution (Vortex/Sonicate) stock_solution->dissolved_check dissolved_check->stock_solution No store_stock Aliquot and Store Stock at -20°C or -80°C dissolved_check->store_stock Yes prepare_working Prepare Working Solution in Pre-warmed Aqueous Buffer store_stock->prepare_working dilution_method Choose Dilution Method prepare_working->dilution_method direct_dilution Direct Dilution dilution_method->direct_dilution Low Final Conc. serial_dilution Serial Dilution dilution_method->serial_dilution High Final Conc. final_check Visually Inspect for Precipitation direct_dilution->final_check serial_dilution->final_check ready_to_use Solution is Ready for Assay final_check->ready_to_use Clear Solution troubleshoot Troubleshoot: Warm, Vortex, or Sonicate final_check->troubleshoot Precipitate Observed troubleshoot->final_check

References

Technical Support Center: Preventing Non-Specific Binding of ClpX in Single-Molecule Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding of ClpX in single-molecule assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of single-molecule assays with ClpX?

A1: Non-specific binding refers to the adherence of ClpX or other labeled molecules to the surfaces of the flow cell (e.g., glass coverslip) in a manner that is not mediated by the specific, intended interactions being studied. This phenomenon can lead to a high background signal, obscuring the behavior of individual molecules and leading to inaccurate data interpretation.[1]

Q2: What are the primary causes of non-specific binding in ClpX single-molecule experiments?

A2: Several factors can contribute to non-specific binding, including:

  • Inadequate Surface Passivation: The glass surface of the flow cell may have exposed hydrophobic or charged regions that attract proteins.[1][2]

  • Ineffective Blocking: Unoccupied sites on the passivated surface may still be available for non-specific interactions if not properly blocked.[3]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the imaging buffer can influence the electrostatic and hydrophobic interactions that lead to non-specific binding.

  • High Concentration of Labeled Species: Using higher than necessary concentrations of fluorescently labeled ClpX or substrates increases the probability of random surface adhesion.[1]

  • Protein Aggregation: Aggregates of ClpX or other proteins in the sample can be "sticky" and adhere non-specifically to the surface.

Q3: How can I tell if I have a non-specific binding problem?

A3: Indicators of significant non-specific binding include:

  • A high density of fluorescent spots on the surface that do not exhibit the expected specific binding and unbinding kinetics.

  • Immobile fluorescent spots that are not tethered through the intended specific linkage.

  • A general increase in background fluorescence that reduces the signal-to-noise ratio.

  • Difficulty in distinguishing individual, specifically bound molecules from the background haze.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues with non-specific binding in your ClpX single-molecule assays.

High Background Fluorescence

Problem: The overall background fluorescence is too high, making it difficult to detect single molecules.

Possible Causes & Solutions:

CauseRecommended Action
Autofluorescence from the glass or immersion oil. Test an empty, passivated flow cell with buffer only to assess the intrinsic background. Use low-fluorescence immersion oil.
Impure reagents or buffers. Prepare fresh buffers with high-purity water and reagents. Filter all buffers before use.
Excessive concentration of fluorescent molecules. Titrate down the concentration of your labeled ClpX or substrate to the lowest level that allows for sufficient specific binding events.
Ineffective surface passivation. Review and optimize your surface passivation protocol. Consider trying an alternative passivation method (see Data Presentation and Experimental Protocols sections).
Excessive Number of "Stuck" Molecules

Problem: A large number of fluorescent spots are immobile and do not display the expected dynamic behavior.

Possible Causes & Solutions:

CauseRecommended Action
Poor surface passivation. The passivation layer may be incomplete or of poor quality. Re-prepare the flow cell with fresh reagents and meticulous technique. A double-PEGylation step can improve surface coverage.[2][4]
Inadequate blocking. Ensure that a sufficient concentration of a suitable blocking agent is used and that the incubation time is adequate.[3][5]
Protein aggregates in the sample. Centrifuge your protein stocks at high speed immediately before use to pellet any aggregates. Consider size-exclusion chromatography to further purify your protein.
Suboptimal buffer conditions. Optimize the salt concentration and pH of your imaging buffer. The addition of a small amount of a non-ionic detergent like Tween-20 (e.g., 0.005%) can sometimes help.

Data Presentation: Comparison of Surface Passivation Methods

The choice of surface passivation method can significantly impact the level of non-specific binding. The following table summarizes the reported effectiveness of different commonly used techniques.

Passivation MethodKey FeaturesReported Reduction in Non-Specific BindingReference
Polyethylene Glycol (PEG) Covalently attached polymer brush that sterically and hydrophilically repels proteins.Standard method, used as a baseline for comparison.[1][2]
DDS-Tween-20 (DT20) A self-assembled monolayer of Tween-20 on a dichlorodimethylsilane (B41323) (DDS) coated surface.10 to 30-fold lower non-specific binding compared to PEG for various proteins and nucleic acids.[1]
RainX-F127 (RF-127) A combination of Pluronic F-127 self-assembly and NeutrAvidin deposition on a Rain-X hydrophobic coating.Up to 100-fold less non-specific binding from protein aggregates compared to PEG.[6][7]
Bovine Serum Albumin (BSA) Adsorbed protein layer that blocks non-specific binding sites. Often used in conjunction with other passivation methods.Can enhance the passivation of PEG surfaces, resulting in 3 to 5-fold less non-specific binding for certain proteins and aggregates compared to unblocked PEG.[6]
Beta-Casein A milk protein used as a blocking agent.Effective for studying long nucleosome arrays with minimal non-specific surface adsorption.

Experimental Protocols

Protocol 1: Polyethylene Glycol (PEG) Surface Passivation

This protocol describes a robust method for creating a PEG-passivated surface for single-molecule fluorescence studies.[2][4][8]

Materials:

  • Microscope slides and coverslips

  • Acetone (B3395972), 1 M KOH, Piranha solution (3:1 H₂SO₄:H₂O₂)

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (APTES)

  • mPEG-SVA and Biotin-PEG-SVA (Succinimidyl Valerate)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5)

  • Ultrapure water, Nitrogen gas

Procedure:

  • Cleaning:

    • Sonicate slides and coverslips in acetone for 20 minutes.

    • Rinse thoroughly with ultrapure water.

    • Sonicate in 1 M KOH for 20 minutes.

    • Rinse thoroughly with ultrapure water.

    • (Optional, for slides) Etch in Piranha solution for 10-20 minutes. Caution: Piranha solution is extremely corrosive and reactive.

    • Rinse extensively with ultrapure water.

  • Amino-silanization:

    • Immerse the cleaned slides and coverslips in a solution of 2% (v/v) APTES in acetone for 10 minutes.

    • Rinse thoroughly with acetone, then with ultrapure water.

    • Dry completely with nitrogen gas.

  • PEGylation (First Round):

    • Prepare a PEG mixture in 0.1 M sodium bicarbonate buffer (e.g., a 1:50 ratio of Biotin-PEG-SVA to mPEG-SVA).

    • Apply the PEG solution to the amino-silanized surface and incubate in a humid chamber for at least 3 hours or overnight.

    • Rinse thoroughly with ultrapure water and dry with nitrogen.

  • PEGylation (Second Round, Optional but Recommended):

    • To improve passivation quality, a second round of PEGylation with only mPEG-SVA can be performed for 30 minutes to overnight.[2][4]

    • Rinse and dry as before.

  • Flow Cell Assembly:

    • Assemble the PEGylated slide and coverslip into a flow cell using double-sided tape.

Protocol 2: DDS-Tween-20 (DT20) Surface Passivation

This is a simpler and often more effective method for reducing non-specific binding.[1][9]

Materials:

  • Cleaned microscope slides and coverslips (as in Protocol 1, steps 1a-1d)

  • Dichlorodimethylsilane (DDS) solution in a non-polar solvent (e.g., heptane)

  • Biotinylated Bovine Serum Albumin (Biotin-BSA) solution (0.2 mg/mL in T50 buffer)

  • Tween-20 solution (0.2% in T50 buffer)

  • T50 Buffer (20 mM Tris, 50 mM NaCl, pH 8.0)

Procedure:

  • Hydrophobization:

    • Immerse cleaned and dried slides and coverslips in the DDS solution for 5-10 minutes.

    • Rinse with the non-polar solvent and then with ultrapure water.

    • Dry with nitrogen gas.

  • Flow Cell Assembly:

    • Assemble the DDS-coated slide and coverslip into a flow cell.

  • Biotin-BSA Incubation:

    • Flow 50 µL of 0.2 mg/mL Biotin-BSA into the flow cell and incubate for 5 minutes.

  • Tween-20 Passivation:

    • Flow 100 µL of 0.2% Tween-20 into the flow cell and incubate for 10 minutes.

    • The flow cell is now ready for the introduction of streptavidin/neutravidin and your sample.

Visualizations

experimental_workflow cluster_prep Flow Cell Preparation cluster_assay Single-Molecule Assay glass Glass Cleaning (Sonicate, Etch) passivation Surface Passivation (e.g., PEG or DT20) glass->passivation assembly Flow Cell Assembly passivation->assembly blocking Blocking (e.g., BSA, Casein) assembly->blocking tethering ClpX Tethering (Biotin-Streptavidin) blocking->tethering incubation Substrate Incubation (Labeled Substrate) tethering->incubation imaging TIRF Imaging incubation->imaging

Caption: Experimental workflow for a ClpX single-molecule assay.

troubleshooting_flowchart start High Non-Specific Binding Observed q1 Are there many immobile 'stuck' molecules? start->q1 a1_yes Improve Surface Passivation (e.g., double PEG, try DT20) q1->a1_yes Yes a1_no Is the overall background high? q1->a1_no No end Re-run Experiment a1_yes->end a2_yes Reduce Fluorophore Concentration & Check for Autofluorescence a1_no->a2_yes Yes a2_no Optimize Blocking & Buffer (e.g., increase blocker conc., add Tween-20) a1_no->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting flowchart for non-specific binding issues.

References

how to avoid decomposition of starting materials in Armeniaspirol B synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the decomposition of starting materials during the synthesis of Armeniaspirol B and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common steps in the synthesis of Armeniaspirols where decomposition of starting materials is observed?

A1: Decomposition is frequently encountered during several key stages of the synthesis. These include the crucial spirocyclization step, coupling reactions to form the C7-C8 bond, and oxidation reactions. For instance, prolonged reaction times or the use of certain catalysts in oxidative radical cross-coupling can lead to the complete degradation of starting materials.[1][2][3][4] Similarly, attempts at McMurry, samarium iodide-mediated, or Shapiro couplings have been reported to result in decomposition.[1][2][4]

Q2: Are the starting materials for this compound synthesis particularly unstable?

A2: While the stability of each starting material is specific to its structure, the electron-rich nature of the phenolic and pyrrole (B145914) moieties involved in the synthesis can make them susceptible to oxidation and other side reactions, leading to decomposition under harsh reaction conditions.[1][5] The choice of protecting groups and the reaction conditions for their removal are also critical to maintaining the integrity of the molecular framework throughout the synthesis.

Q3: How can I avoid the over-chlorination that has been reported in some Armeniaspirol syntheses?

A3: To prevent undesired chlorination at electron-rich positions, it is advisable to avoid late-stage chlorination steps. A more successful strategy involves using a pre-chlorinated pyrrole building block, such as 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione, early in the synthetic sequence.[1][2] This approach circumvents the issues of regioselectivity and over-chlorination associated with late-stage oxidation.

Troubleshooting Guides

Issue 1: Decomposition during Spirocyclization

During the key oxidative radical cross-coupling/cyclization to form the spirocyclic core, you may observe significant decomposition of your phenolic and pyrrole-derived starting materials.

dot

cluster_0 Problematic Spirocyclization cluster_1 Recommended Solution Phenol_Derivative Phenolic Starting Material FeCl3_DDQ FeCl3, DDQ (4 hours) Phenol_Derivative->FeCl3_DDQ Pyrrole_Derivative Pyrrole Starting Material Pyrrole_Derivative->FeCl3_DDQ Decomposition Decomposition FeCl3_DDQ->Decomposition Phenol_Derivative_Sol Phenolic Starting Material CuOTf2_DDQ Cu(OTf)2, DDQ (15 minutes) Phenol_Derivative_Sol->CuOTf2_DDQ Pyrrole_Derivative_Sol Pyrrole Starting Material Pyrrole_Derivative_Sol->CuOTf2_DDQ Spirocycle Desired Spirocycle CuOTf2_DDQ->Spirocycle

Caption: Troubleshooting workflow for spirocyclization.

Experimental Protocol: Optimized Spirocyclization

This protocol is adapted from a successful synthesis of an Armeniaspirol A analog.[3]

  • To a solution of the 6-hexyl resorcinol (B1680541) derivative (1 equivalent) and the olefin-containing pyrrole derivative (1.2 equivalents) in toluene, add Cu(OTf)₂ (10 mol%).

  • Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equivalents) to the mixture.

  • Stir the reaction at room temperature for 15 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and purify the product by column chromatography.

CatalystOxidantReaction TimeResultYield
FeCl₃DDQ4 hoursDecomposition0%
FeCl₃DDQ15 minutesProduct Formation45%
Cu(OTf)₂DDQ15 minutesProduct Formation68%
Issue 2: Decomposition during C7-C8 Bond Formation Attempts

Several classical coupling strategies for forming the C7-C8 bond have been reported to fail, leading to the decomposition of starting materials.

dot

Starting_Materials Protected Benzaldehyde & Carbonyl-containing Pyrrole McMurry_Coupling McMurry Coupling (Zn, TiCl4) Starting_Materials->McMurry_Coupling Radical_Coupling Samarium Iodide-mediated Radical Coupling Starting_Materials->Radical_Coupling Shapiro_Reaction Shapiro Reaction Starting_Materials->Shapiro_Reaction Decomposition Decomposition McMurry_Coupling->Decomposition Radical_Coupling->Decomposition Shapiro_Reaction->Decomposition cluster_0 Problematic Oxidation cluster_1 Successful Oxidation Precursor 5-desoxo-armeniaspirol (Methylene) Oxidants Oxone, NaClO2/t-BuOOH, PCC, K2S2O8, m-CPBA Precursor->Oxidants Decomposition_NR Decomposition or No Reaction Oxidants->Decomposition_NR Precursor_Sol 5-desoxo-armeniaspirol (Methylene) DDQ_Solvent DDQ (MeCN/H2O) Precursor_Sol->DDQ_Solvent Armeniaspirol Armeniaspirol A (Ketone) DDQ_Solvent->Armeniaspirol

References

Validation & Comparative

Armeniaspirol B vs. Vancomycin: A Comparative Efficacy Analysis Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Armeniaspirol B and vancomycin (B549263) against Methicillin-Resistant Staphylococcus aureus (MRSA). The information presented is collated from various scientific publications and is intended to offer an objective overview supported by available experimental data.

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health, necessitating the development of novel antimicrobial agents. Armeniaspirols, a class of natural products, have demonstrated potent activity against Gram-positive pathogens, including MRSA.[1][2] This guide compares the efficacy of this compound with vancomycin, a standard-of-care antibiotic for MRSA infections. While direct head-to-head comparative studies with extensive quantitative data are limited, this document synthesizes available in vitro and in vivo data to provide a comprehensive overview. This compound exhibits a unique dual mechanism of action, targeting bacterial proteases and disrupting the cell membrane's proton motive force, suggesting a low propensity for resistance development.

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the available MIC data for this compound and vancomycin against various MRSA strains.

Disclaimer: The following data has been compiled from multiple studies and does not represent a direct head-to-head comparison in a single experiment. Variations in experimental conditions between studies should be considered when interpreting these results.

CompoundMRSA StrainMIC (µg/mL)Reference
This compound MRSAModerate to High Activity[1]
MRSA USA300Not explicitly stated for B, but analogues show potency[2]
Vancomycin MRSA (Clinical Isolates)0.5 - 2[1][3]
MRSA (Blood Isolates)Modal MIC of 1 (Broth Microdilution)[4]
MRSA (Bacteremia Isolates)0.5 - 2[5]

In Vivo Efficacy

In vivo studies in murine models provide crucial insights into the therapeutic potential of antimicrobial compounds.

This compound:

One study reported that this compound was active in a mouse model of MRSA septicemia when administered intraperitoneally at a dose of 10 mg/kg.[2] This finding suggests that this compound possesses in vivo efficacy against systemic MRSA infections.

Vancomycin:

Numerous studies have evaluated the in vivo efficacy of vancomycin in various MRSA infection models. For instance, in a murine model of MRSA bacteremia, vancomycin treatment resulted in a significant reduction in bacterial density in both blood and kidneys.[6] In a neutropenic mouse thigh infection model, vancomycin has also demonstrated efficacy.[7][8]

Mechanisms of Action of this compound

This compound exhibits a novel dual mechanism of action, which is a promising characteristic for overcoming antibiotic resistance.

  • Inhibition of ClpXP and ClpYQ ATP-dependent proteases: Armeniaspirols target and inhibit the ClpXP and ClpYQ proteases in Gram-positive bacteria. These proteases are crucial for cellular homeostasis and division. Their inhibition leads to a dysregulation of the divisome, ultimately causing cell division arrest.[9]

  • Protonophore Activity: Armeniaspirols can act as protonophores, disrupting the proton motive force across the bacterial cell membrane. This dissipation of the proton gradient interferes with essential cellular processes that rely on this energy source.[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][12][13][14]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Antimicrobial Agents: Stock solutions of this compound and vancomycin are prepared in a suitable solvent (e.g., DMSO) and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Inoculum: MRSA strains are cultured on an appropriate agar (B569324) medium for 18-24 hours. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plates: Sterile 96-well microtiter plates are used.

2. Assay Procedure:

  • Serial twofold dilutions of the antimicrobial agents are prepared in CAMHB directly in the 96-well plates.

  • Each well is inoculated with the standardized bacterial suspension.

  • Control wells are included: a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.

Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

1. Procedure:

  • Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an appropriate antibiotic-free agar medium.

  • The plates are incubated at 35°C ± 2°C for 18-24 hours.

2. Interpretation of Results:

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no bacterial growth on the agar plate).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay bacterial_culture Bacterial Culture (MRSA Strain) inoculation Inoculation of Microtiter Plates bacterial_culture->inoculation antimicrobial_prep Antimicrobial Dilutions (this compound & Vancomycin) antimicrobial_prep->inoculation incubation_mic Incubation (16-20h, 35°C) inoculation->incubation_mic read_mic Read MIC Results (Visual Inspection) incubation_mic->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture incubation_mbc Incubation (18-24h, 35°C) subculture->incubation_mbc read_mbc Read MBC Results (Colony Count) incubation_mbc->read_mbc clp_inhibition cluster_normal Normal Bacterial Cell Function armeniaspirol This compound clp_proteases ClpXP & ClpYQ Proteases armeniaspirol->clp_proteases Inhibits protein_degradation Normal Protein Degradation & Recycling clp_proteases->protein_degradation cell_division_reg Regulation of Cell Division Proteins clp_proteases->cell_division_reg dysregulation Dysregulation of Divisome clp_proteases->dysregulation cell_homeostasis Cellular Homeostasis protein_degradation->cell_homeostasis cell_division_reg->cell_homeostasis arrest Cell Division Arrest dysregulation->arrest protonophore_activity cluster_membrane armeniaspirol This compound membrane Bacterial Cell Membrane armeniaspirol->membrane Acts as Protonophore in dissipation PMF Dissipation membrane->dissipation Leads to proton_gradient Proton Gradient (H⁺) pmf Proton Motive Force (PMF) proton_gradient->pmf Maintains atp_synthesis ATP Synthesis pmf->atp_synthesis transport Nutrient Transport pmf->transport cell_death Cell Death dissipation->cell_death

References

A Comparative Analysis of Armeniaspirol B and Daptomycin Against Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at Two Potent Antibacterial Agents in the Fight Against Drug-Resistant VRE

The emergence of vancomycin-resistant enterococci (VRE) poses a significant challenge in clinical settings, necessitating the development and evaluation of novel antimicrobial agents. This guide provides a comparative analysis of two such agents: Armeniaspirol B, a novel natural product, and daptomycin (B549167), a clinically established lipopeptide antibiotic. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.

Executive Summary

Both this compound and daptomycin exhibit potent activity against VRE, a critical pathogen with limited treatment options. However, they operate through distinct mechanisms, which may have implications for their clinical application and the development of resistance. Daptomycin acts by disrupting the bacterial cell membrane potential in a calcium-dependent manner. In contrast, this compound demonstrates a dual mechanism of action, causing membrane depolarization through protonophore activity and inhibiting essential bacterial ATP-dependent proteases, ClpXP and ClpYQ, which are crucial for cell division.

While direct comparative studies are limited, available data on their Minimum Inhibitory Concentrations (MICs) indicate that both compounds are highly active against VRE. This guide synthesizes the current understanding of these two compounds, presenting available quantitative data, detailed experimental methodologies, and visual representations of their mechanisms and workflows to aid in their comparative assessment.

In Vitro Efficacy: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and daptomycin against VRE. It is important to note that the data are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) Data

CompoundVRE Strain(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Citation(s)
DaptomycinEnterococcus faecium (vanA, vanB)0.125 - 812[1]
DaptomycinVRE (unspecified)≤ 2 - 4--[2]
DaptomycinE. faecium (vancomycin-resistant)--≤ 4[3]
ArmeniaspirolsE. faecium (VRE)Potent activity reported--[2]

Note: Specific MIC values for this compound against a wide range of VRE clinical isolates are not as extensively published as for daptomycin. The term "potent activity" is used as described in the cited literature.

Mechanisms of Action: A Tale of Two Strategies

This compound and daptomycin employ fundamentally different strategies to exert their bactericidal effects against VRE.

Daptomycin: The Membrane Disruptor

Daptomycin's primary mechanism of action involves the disruption of the bacterial cell membrane's function. This process is calcium-dependent and leads to a rapid depolarization of the membrane potential, which in turn inhibits the synthesis of proteins, DNA, and RNA, ultimately leading to bacterial cell death.

Daptomycin_Mechanism cluster_0 Calcium-Dependent Binding DAP Daptomycin Ca Ca²⁺ DAP->Ca binds Membrane Bacterial Cell Membrane Ca->Membrane inserts into Depolarization Membrane Depolarization Membrane->Depolarization Inhibition Inhibition of Protein, DNA & RNA Synthesis Depolarization->Inhibition Death Bacterial Cell Death Inhibition->Death ArmeniaspirolB_Mechanism cluster_0 Membrane-Targeting Action cluster_1 Intracellular Targeting ASB This compound Protonophore Protonophore Activity ASB->Protonophore Protease_Inhibition Inhibition of ClpXP & ClpYQ Proteases ASB->Protease_Inhibition Membrane_Depol Membrane Depolarization Protonophore->Membrane_Depol Bacterial_Death Bacterial Cell Death Membrane_Depol->Bacterial_Death Cell_Division_Arrest Cell Division Arrest Protease_Inhibition->Cell_Division_Arrest Cell_Division_Arrest->Bacterial_Death MIC_Workflow start Start prep_bacteria Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_bacteria prep_antibiotic Prepare serial dilutions of antibiotic start->prep_antibiotic inoculate Inoculate antibiotic dilutions with bacterial suspension prep_bacteria->inoculate prep_antibiotic->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Visually inspect for turbidity and determine MIC incubate->read_mic end End read_mic->end Time_Kill_Workflow start Start prep_culture Prepare a logarithmic phase bacterial culture start->prep_culture add_antibiotic Add antibiotic at desired concentration (e.g., 2x MIC) prep_culture->add_antibiotic incubate Incubate at 37°C with shaking add_antibiotic->incubate sample Collect aliquots at specific time points (0, 2, 4, 8, 24h) incubate->sample plate Serially dilute and plate on agar sample->plate count_colonies Incubate plates and count CFU/mL plate->count_colonies plot_curve Plot log10 CFU/mL vs. Time count_colonies->plot_curve end End plot_curve->end

References

A Comparative Analysis of Armeniaspirol B and Linezolid for the Treatment of Vancomycin-Resistant Enterococci

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of vancomycin-resistant enterococci (VRE) poses a significant challenge in clinical settings, necessitating the exploration of novel therapeutic agents. This guide provides a comparative overview of Armeniaspirol B, a novel antibiotic candidate, and linezolid (B1675486), an established treatment for VRE infections. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, in vitro efficacy, and the experimental methodologies used for their evaluation.

Executive Summary

Linezolid is a synthetic oxazolidinone antibiotic and a cornerstone in the management of VRE infections, with extensive clinical data supporting its efficacy.[1][2][3][4] Armeniaspirols, a newer class of natural product-derived antibiotics, have demonstrated potent preclinical activity against VRE.[5][6][7] While direct comparative studies are not yet available, this guide juxtaposes the existing data to offer a preliminary assessment for the research and development community.

Mechanism of Action

The fundamental difference between this compound and linezolid lies in their mechanisms of action. Linezolid inhibits bacterial protein synthesis, while Armeniaspirols disrupt the bacterial cell membrane potential.

Linezolid: As an oxazolidinone, linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[2][8][9][10][11] This action halts the initiation of protein synthesis, leading to a bacteriostatic effect against enterococci.[2][8]

This compound: Armeniaspirols act as protonophores, transporting protons across the bacterial cell membrane.[5][7][12][13] This dissipates the membrane potential, disrupting essential cellular processes and leading to bacterial cell death.[5][7][12][13] Some studies also suggest that armeniaspirols can inhibit ATP-dependent proteases ClpXP and ClpYQ.[14][15]

Signaling Pathway Diagrams

Figure 1: Mechanism of Action of Linezolid cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex (Functional) 50S_subunit->Initiation_Complex associates with Blocked_Complex Blocked Initiation Complex (Non-functional) 50S_subunit->Blocked_Complex prevents formation of 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex associates with 30S_subunit->Blocked_Complex Linezolid Linezolid Linezolid->50S_subunit binds to 23S rRNA mRNA mRNA mRNA->30S_subunit binds tRNA tRNA tRNA->30S_subunit binds Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis leads to No_Protein_Synthesis No Protein Synthesis Blocked_Complex->No_Protein_Synthesis

Caption: Mechanism of action of linezolid.

Figure 2: Mechanism of Action of this compound cluster_membrane Bacterial Cell Membrane Outer_leaflet Outer Leaflet Inner_leaflet Inner Leaflet Membrane_potential Established Membrane Potential (Proton Gradient) Dissipated_potential Dissipated Membrane Potential Membrane_potential->Dissipated_potential dissipated by Armeniaspirol_B Armeniaspirol_B Armeniaspirol_B->Outer_leaflet inserts into Armeniaspirol_B->Inner_leaflet Proton H+ Proton->Armeniaspirol_B transported by Cell_death Bacterial Cell Death Dissipated_potential->Cell_death leads to

Caption: Mechanism of action of this compound.

In Vitro Efficacy Against VRE

Both linezolid and this compound have demonstrated in vitro activity against VRE. The following tables summarize the available minimum inhibitory concentration (MIC) data.

Table 1: In Vitro Activity of Armeniaspirol Analogues against VRE

CompoundVRE StrainMIC (µg/mL)Reference
Armeniaspirol AE. faeciumData not specified[5][6]
5-Chloro-Armeniaspirole AE. faeciumModerate to high activity[6]
N-alkyl armeniaspirol derivativesE. faeciumSubstantial increases in activity[6][15]

Note: Specific MIC values for this compound against VRE are not detailed in the provided search results, but analogues have shown significant activity.

Table 2: In Vitro Activity of Linezolid against VRE

VRE StrainMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
E. faecalis and E. faecium222-4[16][17]
VanA and VanB phenotypes--2-4[18]

Clinical Efficacy and Safety of Linezolid

Linezolid is approved for the treatment of VRE infections, including those with bacteremia.[2] Clinical studies have demonstrated its effectiveness, although treatment failure can occur.[3][4] In a retrospective study comparing linezolid with daptomycin (B549167) for VRE bacteremia, linezolid was associated with a lower rate of clinical failure.[3][4] The oral formulation of linezolid has nearly 100% bioavailability, which is a significant clinical advantage.[1]

Common adverse effects of linezolid include diarrhea, headache, and nausea.[11] More severe, but less common, side effects can include myelosuppression (thrombocytopenia, anemia, leukopenia), peripheral and optic neuropathy, and serotonin (B10506) syndrome due to its activity as a weak, reversible, non-selective monoamine oxidase inhibitor.[2][8][11]

As this compound is in the preclinical stage of development, no clinical data on its efficacy or safety in humans is available.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are representative methodologies for determining the in vitro activity of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strain (e.g., VRE) is cultured on an appropriate agar (B569324) medium. A suspension of the bacteria is prepared in a saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

Experimental Workflow Diagram

Figure 3: Broth Microdilution MIC Assay Workflow Start Start Prepare_Antimicrobial_Dilutions Prepare serial dilutions of This compound / Linezolid in 96-well plate Start->Prepare_Antimicrobial_Dilutions Prepare_Inoculum Prepare VRE inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate wells with VRE suspension (final concentration ~5 x 10^5 CFU/mL) Prepare_Antimicrobial_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate plate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Visually inspect for bacterial growth Incubate_Plate->Read_Results Determine_MIC Determine MIC as lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Conclusion and Future Directions

Linezolid remains a critical therapeutic option for VRE infections, supported by a wealth of clinical evidence. This compound, with its distinct mechanism of action, represents a promising area of research for the development of new anti-VRE agents. The preclinical data for armeniaspirols are encouraging, demonstrating potent in vitro activity.

Future research should focus on:

  • Conducting direct, head-to-head in vitro and in vivo comparative studies of this compound and linezolid against a diverse panel of VRE isolates.

  • Elucidating the structure-activity relationships of armeniaspirol analogues to optimize their efficacy and safety profiles.

  • Investigating the potential for resistance development to armeniaspirols in enterococci.

Such studies are essential to determine the potential clinical utility of this compound and its place in the therapeutic armamentarium against multidrug-resistant Gram-positive pathogens.

References

Unveiling the Two-Pronged Attack: A Comparative Guide to the Dual Mechanism of Action of Armeniaspirol B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the dual mechanism of action of Armeniaspirol B, a potent Gram-positive antibiotic. Through a comprehensive review of experimental data, this guide objectively compares its performance with alternative compounds, offering valuable insights for the development of novel antimicrobial agents.

This compound, a natural product isolated from Streptomyces armeniacus, has emerged as a promising antibiotic candidate due to its potent activity against a range of clinically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2] What makes this compound particularly compelling is its validated dual mechanism of action, a characteristic that can potentially circumvent the development of antibiotic resistance. This guide delves into the experimental evidence supporting this two-pronged attack, comparing its efficacy to other compounds that target similar cellular pathways.

The Dual Offensive: Targeting Protein Homeostasis and Membrane Integrity

This compound simultaneously disrupts two critical cellular processes in bacteria:

  • Inhibition of ATP-Dependent Proteases (ClpXP and ClpYQ): this compound competitively inhibits the caseinolytic proteases ClpXP and ClpYQ.[1][2] These proteases are essential for maintaining protein homeostasis by degrading misfolded or damaged proteins and regulating the levels of key cellular proteins, including those involved in cell division. By inhibiting ClpXP and ClpYQ, this compound leads to a dysregulation of the divisome, causing cell division arrest and ultimately bacterial death.[1][3]

  • Disruption of the Proton Motive Force (PMF): this compound acts as a protonophore, shuttling protons across the bacterial cell membrane.[4][5] This action dissipates the proton motive force, which is the electrochemical gradient essential for ATP synthesis, nutrient transport, and other vital cellular functions. The collapse of the PMF leads to a rapid depolarization of the cell membrane and a cascade of events culminating in cell death.[4][5]

This dual-targeting strategy is a significant advantage, as bacteria would need to develop simultaneous resistance mechanisms to both targets to survive, a statistically less probable event.

Comparative Analysis of Antibacterial and Inhibitory Activities

To objectively assess the efficacy of this compound, its performance is compared with its own analogs and other compounds with similar mechanisms of action. The following tables summarize the available quantitative data from various studies. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC) of this compound and Analogs against Staphylococcus aureus

CompoundStrainMIC (µg/mL)Reference
This compoundMRSA USA3001[2]
5-chloroarmeniaspirolMRSA USA3001[2]
Analog 2 (N-hexyl)MRSA USA3000.25[2]
Analog 5 (N-benzyl)MRSA USA3000.5[2]
Analog 7 (N-p-methylbenzyl)MRSA USA3000.25[2]

Table 2: Inhibition of ClpYQ and ClpXP by Armeniaspirol Analogs

CompoundTargetIC50 / KI / MEC (µM)Reference
5-chloroarmeniaspirolecClpXPIC50: 40 ± 1[4]
Analog 7bsClpYQKI: 0.15 ± 0.02[2]
Analog 8bsClpYQKI: 0.41 ± 0.07[2]
5-chloroarmeniaspirolMRSA USA300 (ClpXP cell-based)MEC: 2[2]
Analog 2MRSA USA300 (ClpXP cell-based)MEC: 1[2]
Analog 7MRSA USA300 (ClpXP cell-based)MEC: 0.5[2]

Table 3: Comparative Antibacterial Activity of Armeniaspirol A and a Known Protonophore

CompoundStrainMIC (µg/mL)Reference
Armeniaspirol AM. luteus1.3[5]
CCCPM. luteusNot directly reported in the same study

Note: Direct comparative MIC values for CCCP against the same M. luteus strain were not found in the reviewed literature, highlighting a gap in direct comparative studies.

Experimental Protocols

The validation of this compound's dual mechanism of action relies on a series of key experiments. The following are detailed methodologies for these assays.

ClpXP/ClpYQ Inhibition Assay (Biochemical)

Objective: To determine the in vitro inhibitory activity of a compound against the ATP-dependent proteases ClpXP or ClpYQ.

Materials:

  • Purified recombinant ClpX, ClpP, ClpY, and ClpQ proteins (e.g., from B. subtilis or E. coli)

  • Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for ClpXP, Cbz-GGL-AMC for ClpYQ)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 20 mM MgCl2, 10% glycerol, 1 mM DTT)

  • ATP solution

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, Clp proteins (pre-incubated to form the complex), and the fluorogenic substrate in the wells of a 96-well plate.

  • Add the test compound at various concentrations to the wells. Include a DMSO control (vehicle) and a positive control inhibitor if available.

  • Initiate the reaction by adding ATP to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex=380 nm, Em=460 nm).

  • Monitor the increase in fluorescence over time, which corresponds to the cleavage of the peptide substrate.

  • Calculate the initial reaction rates for each compound concentration.

  • Plot the reaction rates against the compound concentrations and fit the data to a suitable dose-response curve to determine the IC50 value. For determining the inhibition constant (KI), experiments are performed at varying substrate concentrations.

Proton Motive Force (PMF) Disruption Assay (Membrane Depolarization)

Objective: To assess the ability of a compound to disrupt the bacterial membrane potential, a key component of the PMF.

Materials:

  • Bacterial culture (e.g., S. aureus, B. subtilis) in mid-logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • Voltage-sensitive fluorescent dye (e.g., DiSC3(5))

  • Test compound (e.g., this compound) dissolved in DMSO

  • Known protonophore as a positive control (e.g., CCCP)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Harvest bacterial cells by centrifugation, wash with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.05).

  • Add the voltage-sensitive dye to the bacterial suspension and incubate in the dark to allow the dye to accumulate in the polarized cells. This will quench the dye's fluorescence.

  • Transfer the dye-loaded cell suspension to the wells of a 96-well plate.

  • Measure the baseline fluorescence using a microplate reader (e.g., Ex=622 nm, Em=670 nm for DiSC3(5)).

  • Add the test compound at various concentrations to the wells. Include DMSO and positive controls.

  • Immediately begin monitoring the fluorescence intensity over time. Depolarization of the cell membrane will cause the release of the dye, resulting in an increase in fluorescence.

  • Plot the change in fluorescence against the compound concentration to determine the concentration-dependent membrane depolarization activity.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound serially diluted in the broth medium

  • 96-well microplate

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Prepare two-fold serial dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control well (bacteria without the compound) and a negative control well (broth only).

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing the Mechanisms and Workflows

To further elucidate the complex processes involved in this compound's action and the experimental approaches to validate them, the following diagrams are provided.

Dual_Mechanism_of_Action cluster_armeniaspirol This compound cluster_targets Bacterial Cell cluster_effects Cellular Effects Armeniaspirol Armeniaspirol ClpXP_ClpYQ ClpXP & ClpYQ (ATP-dependent proteases) Armeniaspirol->ClpXP_ClpYQ Inhibits PMF Proton Motive Force (Membrane Potential) Armeniaspirol->PMF Disrupts (Protonophore) Protein_Homeostasis Disrupted Protein Homeostasis ClpXP_ClpYQ->Protein_Homeostasis Leads to Membrane_Depolarization Membrane Depolarization PMF->Membrane_Depolarization Causes Cell_Division Cell Division Arrest Protein_Homeostasis->Cell_Division Cell_Death Bacterial Cell Death Cell_Division->Cell_Death ATP_Depletion ATP Depletion Membrane_Depolarization->ATP_Depletion ATP_Depletion->Cell_Death

Figure 1: Dual mechanism of action of this compound.

Experimental_Workflow cluster_validation Validation of Dual Mechanism cluster_clp ClpXP/YQ Inhibition cluster_pmf PMF Disruption cluster_mic Antibacterial Activity cluster_comparison Comparative Analysis Clp_Assay Biochemical Inhibition Assay IC50_KI Determine IC50 / KI Clp_Assay->IC50_KI Compare_Analogs This compound vs. Analogs IC50_KI->Compare_Analogs PMF_Assay Membrane Depolarization Assay Depolarization Measure Fluorescence Increase PMF_Assay->Depolarization Compare_Alternatives This compound vs. Other ClpP Inhibitors & Protonophores Depolarization->Compare_Alternatives MIC_Assay MIC Determination MIC_Value Determine MIC MIC_Assay->MIC_Value MIC_Value->Compare_Analogs MIC_Value->Compare_Alternatives

Figure 2: Experimental workflow for validating this compound's action.

Conclusion

The compelling body of evidence strongly supports the dual mechanism of action of this compound, targeting both the essential Clp proteases and the integrity of the bacterial cell membrane. This two-pronged assault makes it a formidable antibiotic candidate with a potentially lower propensity for resistance development. The comparative data, while highlighting the potency of this compound and its analogs, also underscores the need for standardized, direct comparative studies against other known inhibitors of these pathways. The detailed experimental protocols and conceptual workflows provided in this guide serve as a valuable resource for researchers aiming to further investigate this promising class of antibiotics and to discover new compounds with multifaceted mechanisms of action. The continued exploration of such dual-acting agents is a critical strategy in the ongoing battle against antimicrobial resistance.

References

Lack of Cross-Resistance in Armeniaspirol B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data indicates that Armeniaspirol B, a novel antibiotic, demonstrates a low propensity for cross-resistance with existing antibiotic classes. This is attributed to its unique mechanism of action, targeting the ATP-dependent proteases ClpXP and ClpYQ, a pathway distinct from that of most commercially available antibiotics.[1][2] This guide provides a comparative analysis of this compound's performance against multidrug-resistant (MDR) bacteria, alongside detailed experimental protocols for assessing antibiotic susceptibility and resistance development.

Quantitative Performance Analysis

Armeniaspirols have shown potent activity against a range of Gram-positive pathogens, including strains resistant to conventional therapies.[1][3] The minimum inhibitory concentration (MIC) values from published studies are summarized below, illustrating the efficacy of Armeniaspirols against both susceptible and resistant bacterial strains.

Table 1: Comparative MIC Values of Armeniaspirols Against Susceptible and Resistant Bacteria

AntibioticBacterial StrainResistance ProfileMIC (µg/mL)
This compound Staphylococcus aureus NewmanSusceptible0.5
This compound Staphylococcus aureus USA300Methicillin-Resistant (MRSA)2.0
Armeniaspirol A Helicobacter pylori G27Susceptible4-8
Armeniaspirol A Helicobacter pylori Hp159Clarithromycin-Resistant4-8
Armeniaspirol A Helicobacter pylori Clinical Isolate 1Clarithromycin-Resistant8
Armeniaspirol A Helicobacter pylori Clinical Isolate 2Metronidazole-Resistant8

Data for this compound sourced from Qiao et al., 2019, as cited by MCE. Data for Armeniaspirol A sourced from a 2021 study on H. pylori.[4][5]

The data clearly indicates that the efficacy of Armeniaspirols is not significantly diminished by existing resistance mechanisms to other antibiotic classes, such as methicillin (B1676495) in S. aureus or clarithromycin (B1669154) and metronidazole (B1676534) in H. pylori.

Understanding the Mechanism: A Key to Low Cross-Resistance

The low likelihood of cross-resistance with other antibiotics is rooted in the novel mechanism of action of Armeniaspirols. Unlike many antibiotics that target cell wall synthesis, protein synthesis, or DNA replication, Armeniaspirols inhibit the ClpXP and ClpYQ proteases.[1][2] This disrupts cellular homeostasis and leads to cell division arrest.[2]

Armeniaspirol_Mechanism_of_Action Figure 1: Proposed Mechanism of Action of Armeniaspirols cluster_bacterium Bacterial Cell Armeniaspirol Armeniaspirol ClpXP_ClpYQ ClpXP & ClpYQ Proteases Armeniaspirol->ClpXP_ClpYQ Inhibition Armeniaspirol->ClpXP_ClpYQ Cellular_Processes Normal Cellular Processes (e.g., Protein turnover, Stress response) ClpXP_ClpYQ->Cellular_Processes Regulates Cell_Division_Arrest Cell Division Arrest ClpXP_ClpYQ->Cell_Division_Arrest Dysregulation leads to

Caption: Armeniaspirols inhibit essential bacterial proteases, a novel mechanism reducing the likelihood of cross-resistance.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standardized method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • This compound and comparator antibiotic stock solutions

  • Sterile diluent (e.g., DMSO, water)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antibiotic Plates: a. Prepare a stock solution of this compound and comparator antibiotics in a suitable solvent. b. In a 96-well plate, add 100 µL of sterile broth to all wells. c. Add 100 µL of the highest concentration of the antibiotic to the first column of wells, creating a 1:2 dilution. d. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last dilution column.

  • Inoculum Preparation: a. Grow the bacterial strain to be tested overnight in an appropriate broth. b. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 0.5 McFarland standard). c. Further dilute the standardized inoculum in broth to the final desired concentration for testing.

  • Inoculation and Incubation: a. Inoculate each well of the antibiotic-containing plate with 100 µL of the prepared bacterial inoculum. b. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only). c. Incubate the plate at the appropriate temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours).

  • Reading and Interpretation: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Protocol 2: In Vitro Resistance Induction by Serial Passage

This method is used to assess the potential for a microorganism to develop resistance to an antimicrobial agent over time.

Materials:

  • Bacterial culture

  • Appropriate broth medium

  • This compound stock solution

  • Sterile culture tubes or plates

  • Spectrophotometer or other means of measuring bacterial growth

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of this compound for the test organism using the broth microdilution method described above.

  • Serial Passaging: a. Inoculate a culture tube containing broth with a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) with the test organism. b. Incubate the culture under appropriate conditions until growth is observed. c. On the following day, transfer an aliquot of the grown culture to a fresh tube of broth containing a two-fold higher concentration of this compound. d. Repeat this process daily, progressively increasing the antibiotic concentration.

  • Monitoring Resistance Development: a. Periodically (e.g., every few passages), determine the MIC of the passaged culture to quantify any increase in resistance. b. Continue the experiment for a set number of passages or until a significant increase in MIC is observed.

Workflow for Assessing Cross-Resistance

The following diagram illustrates a typical workflow for determining if resistance to one antibiotic confers resistance to another.

Cross_Resistance_Workflow Figure 2: Experimental Workflow for Cross-Resistance Assessment Start Start Resistant_Strain Select Bacterial Strain Resistant to Antibiotic X Start->Resistant_Strain MIC_Test Determine MIC of this compound (Broth Microdilution) Resistant_Strain->MIC_Test Comparison Compare MIC to Wild-Type Strain MIC_Test->Comparison No_Cross_Resistance No Significant MIC Change: No Cross-Resistance Comparison->No_Cross_Resistance No Cross_Resistance Significant MIC Increase: Potential Cross-Resistance Comparison->Cross_Resistance Yes

Caption: A workflow to test if resistance to one antibiotic affects susceptibility to this compound.

References

A Comparative Analysis of the Protonophore Activity of Armeniaspirol A and B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Armeniaspirols, a class of antibiotics isolated from Streptomyces armeniacus, have garnered significant interest due to their potent activity against Gram-positive pathogens, including multidrug-resistant strains.[1] Their mechanism of action is, at least in part, attributed to their ability to function as protonophores, disrupting the proton motive force across bacterial cell membranes. This guide provides a comparative overview of the protonophore activity of two key members of this family, Armeniaspirol A and Armeniaspirol B, based on available experimental data.

Executive Summary

Armeniaspirol A has been conclusively identified as a protonophore that acts in a protein-independent manner to transport protons across lipid membranes, leading to membrane depolarization.[2] While direct comparative studies on the protonophore activity of Armeniaspirol A and B are limited, their relative antibiotic efficacy against various bacterial strains, as indicated by Minimum Inhibitory Concentration (MIC) values, suggests comparable, though not identical, potencies. This indirect evidence hints at potentially similar protonophore capabilities, a crucial aspect of their antibacterial action. Further head-to-head biophysical studies are required for a definitive comparison of their proton-shuttling efficiencies.

Data Presentation: Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Armeniaspirol A and B against a panel of Gram-positive bacteria, providing an indirect measure of their relative biological activity.

Bacterial StrainArmeniaspirol A (μg/mL)This compound (μg/mL)
Staphylococcus aureus MRSA USA30021
Staphylococcus aureus MSSA Newman21
Enterococcus faecalis VRE V58342
Enterococcus faecium VRE E15542
Streptococcus pneumoniae PRSP 19740.50.25
Bacillus subtilis ATCC 663310.5

Data sourced from studies on Armeniaspirol analogues.[3]

Mechanism of Action: Protonophore Activity

Armeniaspirols exert their antibiotic effect by disrupting the bacterial cell membrane's proton gradient, which is essential for vital cellular processes such as ATP synthesis. This is achieved through their function as protonophores. The lipophilic nature of the Armeniaspirol molecule allows it to embed within the lipid bilayer. The phenolic hydroxyl group can be protonated on the acidic exterior of the bacterial membrane and deprotonated on the more alkaline interior, effectively shuttling protons into the cell and dissipating the transmembrane pH gradient.

Protonophore_Mechanism cluster_membrane Bacterial Cell Membrane cluster_exterior Exterior (Acidic) cluster_interior Interior (Alkaline) Membrane Armeniaspirol_O Armeniaspirol-O- Membrane->Armeniaspirol_O Deprotonation Proton_In H+ Proton_Out H+ Armeniaspirol_H Armeniaspirol-OH Proton_Out->Armeniaspirol_H Protonation Armeniaspirol_H->Membrane Enters Membrane Armeniaspirol_O->Membrane Returns to Exterior Armeniaspirol_O->Proton_In Releases H+

Caption: Proposed mechanism of Armeniaspirol protonophore activity.

Experimental Protocols

The protonophore activity of Armeniaspirols can be assessed through several key experiments:

Planar Lipid Bilayer Conductance Measurement

This technique directly measures the ion transport activity of a compound across an artificial lipid membrane.

Protocol:

  • Bilayer Formation: A planar lipid bilayer is formed by painting a solution of a synthetic lipid (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane) across a small aperture (100-200 µm) in a Teflon partition separating two aqueous compartments (cis and trans).[4][5]

  • Electrolyte Solution: Both compartments are filled with an electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.0).[4]

  • Compound Addition: Armeniaspirol A or B is added to one or both compartments from a stock solution in DMSO.

  • Voltage Clamp: A voltage is applied across the membrane using Ag/AgCl electrodes, and the resulting current is measured with a sensitive amplifier.

  • Data Analysis: The conductance is calculated from the current-voltage relationship. An increase in conductance upon addition of the Armeniaspirol indicates ionophore activity.

Planar_Lipid_Bilayer_Workflow Start Prepare Lipid Solution & Electrolyte Buffer Form_Bilayer Form Planar Lipid Bilayer on Aperture Start->Form_Bilayer Add_Compound Add Armeniaspirol to Chamber Form_Bilayer->Add_Compound Apply_Voltage Apply Voltage Clamp across Membrane Add_Compound->Apply_Voltage Measure_Current Measure Iontophoretic Current Apply_Voltage->Measure_Current Calculate_Conductance Calculate Conductance (I/V) Measure_Current->Calculate_Conductance End Determine Protonophore Activity Calculate_Conductance->End

Caption: Workflow for planar lipid bilayer conductance assay.

Large Unilamellar Vesicle (LUV) Fluorescence Assay

This assay utilizes pH-sensitive fluorescent dyes encapsulated within LUVs to monitor proton transport.

Protocol:

  • LUV Preparation: LUVs are prepared by extrusion of a multilamellar vesicle suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm). The LUVs encapsulate a pH-sensitive fluorescent dye, such as pyranine (B1669890) or BCECF.[6][7]

  • pH Gradient Establishment: A pH gradient is established across the vesicle membrane by preparing the LUVs in a buffer of one pH and then suspending them in a buffer of a different pH.

  • Compound Addition: Armeniaspirol A or B is added to the LUV suspension.

  • Fluorescence Measurement: The fluorescence of the encapsulated dye is monitored over time. A change in fluorescence indicates a change in the internal pH of the vesicles, demonstrating proton transport facilitated by the Armeniaspirol.

  • Data Analysis: The rate of fluorescence change is proportional to the rate of proton transport.

Bacterial Membrane Potential Assay using DiOC₂(3)

This cell-based assay uses the fluorescent dye 3,3'-diethyloxacarbocyanine (B1234153) iodide (DiOC₂(3)) to assess changes in bacterial membrane potential.[8][9][10]

Protocol:

  • Bacterial Culture: A mid-log phase culture of the target bacterium (e.g., Staphylococcus aureus) is harvested and washed.

  • Dye Loading: The bacterial cells are incubated with DiOC₂(3). The dye exhibits green fluorescence in the cytoplasm, which shifts to red as it aggregates on the polarized membrane.

  • Compound Treatment: The dye-loaded cells are treated with different concentrations of Armeniaspirol A or B. A known protonophore like CCCP is used as a positive control.

  • Flow Cytometry or Fluorometry: The red and green fluorescence of the cell population is measured using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: A decrease in the red/green fluorescence ratio indicates membrane depolarization, consistent with protonophore activity.

Bacterial_Membrane_Potential_Assay Start Grow Bacterial Culture to Mid-Log Phase Harvest Harvest and Wash Bacterial Cells Start->Harvest Load_Dye Incubate Cells with DiOC2(3) Harvest->Load_Dye Treat Treat Cells with Armeniaspirol A or B Load_Dye->Treat Measure Measure Red/Green Fluorescence Treat->Measure Analyze Analyze Fluorescence Ratio to Determine Depolarization Measure->Analyze End Assess Protonophore Activity Analyze->End

Caption: Workflow for bacterial membrane potential assay.

Conclusion

Both Armeniaspirol A and B are potent antibiotics against a range of Gram-positive bacteria, with their activity linked to their ability to disrupt the bacterial membrane potential. Armeniaspirol A has been experimentally confirmed to act as a protonophore. While direct comparative data on the protonophore activity of this compound is lacking, its strong antibacterial profile suggests a similar mechanism of action. The provided experimental protocols offer robust methods for further investigation and direct comparison of the protonophore efficiencies of these promising antibiotic candidates. Such studies are crucial for understanding their structure-activity relationships and for the future development of novel anti-infective agents.

References

Head-to-Head Comparison of Armeniaspirol B Analogs' Antibacterial Potency

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of recently synthesized Armeniaspirol B derivatives reveals significant improvements in antibacterial activity against clinically relevant Gram-positive pathogens. Modifications to the N-alkyl substituent have yielded analogs with substantially increased potency, offering promising avenues for the development of new antibiotics targeting multidrug-resistant bacteria.

A recent study systematically explored the structure-activity relationship of this compound, a natural product known for its unique antibiotic mechanism.[1][2] By synthesizing a series of fourteen analogs with variations at the N-alkyl position, researchers have identified key structural modifications that enhance antibacterial efficacy against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1] These findings underscore the potential of the armeniaspirol scaffold for developing novel therapeutics to combat the growing threat of antimicrobial resistance.[2][3]

The primary mechanism of action for armeniaspirols involves the inhibition of the ATP-dependent proteases ClpXP and ClpYQ.[1][2][4] This inhibition disrupts essential cellular processes, including cell division, leading to bacterial growth arrest.[1] The parent compound and its analogs are generally bacteriostatic, with the exception of one bactericidal derivative.[1] Notably, these compounds have shown no activity against Gram-negative pathogens like P. aeruginosa.[1]

Comparative Antibacterial Potency

The antibacterial potency of the this compound analogs was quantitatively assessed by determining their Minimum Inhibitory Concentrations (MIC) against a panel of Gram-positive bacteria. The results, summarized in the table below, highlight the significant impact of N-alkyl substitution on antibacterial activity.

CompoundR1 GroupR2 GroupS. aureus (MRSA USA300) MIC (µg/mL)S. aureus (MRSA BAA-1717) MIC (µg/mL)S. epidermidis (ATCC 12228) MIC (µg/mL)E. faecalis (VRE ATCC 700221) MIC (µg/mL)B. subtilis (ATCC 6633) MIC (µg/mL)
1 HexylMethyl>3280.5>3232
2 HexylHexyl220.2584
3 HexylDodecyl440.5168
4 HexylBenzyl (ortho-Me)220.2584
5 HexylBenzyl220.2544
6 HexylBenzyl (para-CF3)440.5168
7 HexylBenzyl (para-Me)110.12542
8 HexylPhenethyl110.12542
9 MethylMethyl>32>328>32>32
10 MethylHexyl>3280.5>3232
11 MethylDodecyl420.25164
12 MethylBenzyl (ortho-Me)>32>32>32>32>32
13 MethylBenzyl>32>32>32>32>32
14 MethylBenzyl (para-CF3)>32>32>32>32>32

Key Observations from the Data:

  • Analogs with a hexyl group at the R1 position (Series 1) generally exhibited superior potency compared to those with a methyl group (Series 2).[1]

  • Replacement of the N-methyl group with larger N-alkyl substituents, such as hexyl, benzyl, and phenethyl groups, led to a substantial increase in antibacterial activity.[1][2]

  • The p-methylbenzyl derivative 7 and the phenethyl derivative 8 were among the most potent analogs, showing significant improvements in MIC values across all tested strains compared to the parent compound 1 .[1]

  • The dodecyl derivative 11 was the most potent of the series 2 compounds and was uniquely identified as bactericidal.[1]

Mechanism of Action: A Dual Approach

The antibacterial activity of armeniaspirols is attributed to a dual mechanism of action.[3][5] The primary mode of action is the inhibition of the ATP-dependent proteases ClpXP and ClpYQ, which are crucial for bacterial cell division.[1][3] Additionally, these compounds have been shown to disrupt the proton motive force across the bacterial cell membrane, a mechanism shared by other chloropyrrole-containing natural products.[3][6][7] This disruption of the membrane potential is necessary but not sufficient for the antibiotic activity of these analogs.[3]

G cluster_armeniaspirol Armeniaspirol Analog cluster_bacterium Gram-Positive Bacterium cluster_outcome Outcome A This compound Analog B ATP-dependent Proteases (ClpXP and ClpYQ) A->B Inhibits C Divisome Regulation B->C Dysregulates D Cell Division C->D Impacts E Inhibition of Cell Division D->E Leads to F Bacteriostatic/Bactericidal Effect E->F

Caption: Mechanism of action of this compound analogs.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay:

The antibacterial activity of the this compound analogs was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strain Preparation: Bacterial strains were grown overnight in Mueller-Hinton broth (MHB). The overnight cultures were then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.

  • Compound Preparation: The this compound analogs were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Serial two-fold dilutions of each compound were prepared in MHB in 96-well microtiter plates.

  • Inoculation and Incubation: The prepared bacterial suspensions were added to each well of the microtiter plates containing the serially diluted compounds. The plates were then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

G A Overnight culture of bacterial strain in MHB B Dilute culture to ~5 x 10^5 CFU/mL A->B Step 1 D Inoculate wells with diluted bacterial culture B->D Step 3 C Prepare 2-fold serial dilutions of this compound analogs in 96-well plate C->D Step 2 E Incubate at 37°C for 18-24 hours D->E Step 4 F Determine MIC: Lowest concentration with no visible growth E->F Step 5

Caption: Experimental workflow for MIC determination.

Conclusion

The head-to-head comparison of these novel this compound analogs provides valuable insights into their structure-activity relationships and highlights their potential as a new class of antibiotics. The enhanced potency of N-alkyl substituted derivatives against clinically significant Gram-positive pathogens, including MRSA and VRE, warrants further investigation and development. The dual mechanism of action, targeting both essential proteases and the bacterial membrane, may also offer an advantage in overcoming existing resistance mechanisms. Future studies will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising lead compounds.

References

Safety Operating Guide

Navigating the Disposal of Armeniaspirol B: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Armeniaspirols are a class of antibacterial agents isolated from Streptomyces armeniacus.[1][2] Armeniaspirol A, a member of this class, is known to be a chlorinated organic compound.[1][3] Given the bioactive nature of this class of compounds and the lack of specific disposal data for Armeniaspirol B, it must be treated as a hazardous chemical waste.[4][5]

This guide provides a procedural framework for the responsible disposal of this compound, treating it as a research chemical of unknown or uncertain toxicity. Researchers, scientists, and drug development professionals should adhere to the following procedural steps to manage its disposal safely and in accordance with regulatory standards.

I. Waste Characterization and Segregation

In the absence of a specific SDS, any novel compound should be treated as hazardous.[4] The following step-by-step process ensures that waste is managed in a safe, compliant, and environmentally responsible manner.

  • Assume Hazard : Treat this compound waste as if it possesses a high level of hazard.

  • Do Not Mix : Avoid mixing this compound waste with other chemical waste streams to prevent unknown and potentially dangerous reactions.[6]

  • Segregate by Form : Keep solid and liquid waste containing this compound in separate, clearly marked containers.

II. Container Selection and Management

Proper containment is crucial to prevent leaks and environmental contamination.

Container AttributeSpecificationRationale
Material Compatibility Chemically resistant glass or high-density polyethylene (B3416737) (HDPE).To prevent degradation of the container from the chemical waste.
Lid/Closure Secure, leak-proof screw cap.To prevent spills and evaporation of volatile components.
Condition Good condition, free of cracks or residue.To ensure the integrity of the containment.
Headroom Leave at least 10% of the container volume as headroom.To allow for expansion of the contents due to temperature changes.

Table 1: Waste Container Specifications

III. Labeling

Accurate and immediate labeling is a critical step in hazardous waste management.[7]

  • Label Immediately : Affix a hazardous waste label to the container as soon as the first drop of waste is added.[4]

  • Complete Information : The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • If in a solution, list all components and their estimated percentages.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

IV. Storage and Accumulation

Waste must be stored safely in a designated area within the laboratory.

  • Designated Area : Store waste containers in a designated Satellite Accumulation Area (SAA).[7] The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7]

  • Secondary Containment : Place all liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak or spill.[4][6]

  • Segregation : Segregate this compound waste from incompatible materials.[6]

V. Disposal Procedure

The final disposal of hazardous waste must be handled by trained professionals.

  • Contact Environmental Health and Safety (EHS) : When the waste container is full or ready for disposal, contact your institution's EHS department.[4]

  • Provide Documentation : Be prepared to provide the completed hazardous waste label and any available information about this compound, including its chemical class (antibiotic, chlorinated organic compound) and the process that generated the waste.

  • Professional Disposal : EHS will arrange for the collection and disposal of the waste by a licensed hazardous waste contractor.[4][7] Never pour chemical waste down the sink or dispose of it in the regular trash.[6][7]

Experimental Workflow for Disposal

The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.

cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Final Disposal A Generation of This compound Waste B Segregate Waste (Solid vs. Liquid) A->B C Select Compatible Waste Container B->C D Label Container with 'Hazardous Waste' & Contents C->D E Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E F Container Full or Waste No Longer Generated E->F Transition to Final Disposal G Contact Institutional Environmental Health & Safety (EHS) F->G H Provide Waste Information and Documentation to EHS G->H I EHS Arranges for Pickup by Licensed Waste Vendor H->I J Waste Transported to Treatment, Storage, and Disposal Facility (TSDF) I->J

Caption: Workflow for the proper disposal of this compound.

Logical Relationship of Safety Protocols

The following diagram outlines the logical dependencies of the safety protocols for handling and disposing of this compound.

Assume_Hazardous Assume Hazardous Nature Segregate Segregate Waste Streams Assume_Hazardous->Segregate Contain Use Proper Containers Assume_Hazardous->Contain Label Label Accurately Assume_Hazardous->Label Store Store Safely in SAA Segregate->Store Contain->Store Label->Store EHS_Contact Contact EHS for Disposal Store->EHS_Contact Professional_Disposal Professional Disposal EHS_Contact->Professional_Disposal

Caption: Interrelationship of safety protocols for this compound disposal.

References

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